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  • Product: (3-Ethyl-4-methylphenyl)methanol
  • CAS: 1427432-82-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3-Ethyl-4-methylphenyl)methanol: Synthesis, Identification, and Characterization

Abstract: This technical guide provides a comprehensive overview of (3-Ethyl-4-methylphenyl)methanol, a substituted aromatic alcohol. Due to its uncommercialized nature, this document details a practical synthetic route...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of (3-Ethyl-4-methylphenyl)methanol, a substituted aromatic alcohol. Due to its uncommercialized nature, this document details a practical synthetic route from readily available precursors, outlines rigorous methods for its identification and characterization, and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a thorough understanding of this compound's properties and preparation.

Introduction and Compound Identification

(3-Ethyl-4-methylphenyl)methanol is a substituted benzyl alcohol derivative. While not widely commercially available, its structural motif is of interest in medicinal chemistry and materials science for the synthesis of more complex molecules. A specific CAS number for this compound is not readily found in major chemical databases, underscoring its status as a non-stock chemical. However, its direct precursor, 3-ethyl-4-methylbenzaldehyde, is documented with CAS numbers 461425-87-6 and 363134-38-7.

The fundamental identification parameters for (3-Ethyl-4-methylphenyl)methanol have been derived from its chemical structure and are summarized in the table below.

PropertyValueSource
IUPAC Name (3-Ethyl-4-methylphenyl)methanol-
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
Appearance Expected to be a colorless liquid or low-melting solidGeneral knowledge of similar aromatic alcohols

Synthesis of (3-Ethyl-4-methylphenyl)methanol

A practical and efficient two-step synthesis is proposed for the laboratory-scale preparation of (3-Ethyl-4-methylphenyl)methanol. The synthesis commences with the formylation of 1-ethyl-2-methylbenzene to yield the key intermediate, 3-ethyl-4-methylbenzaldehyde, followed by its reduction to the target alcohol.

Step 1: Synthesis of 3-Ethyl-4-methylbenzaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[1] 1-ethyl-2-methylbenzene is a suitable substrate due to the activating, ortho-para directing effects of the alkyl groups.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will occur.[2]

  • Aromatic Substrate Addition: To the freshly prepared Vilsmeier reagent, add 1-ethyl-2-methylbenzene (1 equivalent) dropwise, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Hydrolysis and Neutralization: Add a saturated solution of sodium acetate or sodium hydroxide to neutralize the mixture. This will hydrolyze the intermediate iminium salt to the aldehyde.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-ethyl-4-methylbenzaldehyde can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of 3-Ethyl-4-methylbenzaldehyde to (3-Ethyl-4-methylphenyl)methanol

The reduction of the intermediate aldehyde to the corresponding primary alcohol can be efficiently achieved using sodium borohydride (NaBH4) in an alcoholic solvent. This method is highly selective for aldehydes and ketones and is known for its mild reaction conditions and high yields.[3]

Experimental Protocol: Sodium Borohydride Reduction

  • Dissolution: In a round-bottom flask, dissolve the purified 3-ethyl-4-methylbenzaldehyde (1 equivalent) in methanol or ethanol.

  • Reductant Addition: Cool the solution in an ice bath to 0-5°C. Add sodium borohydride (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the aldehyde by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases. This will neutralize the excess NaBH4 and hydrolyze the borate esters.

  • Solvent Removal: Remove the bulk of the alcoholic solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude (3-Ethyl-4-methylphenyl)methanol. Further purification can be achieved by column chromatography if necessary.[4]

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Reduction 1-ethyl-2-methylbenzene 1-ethyl-2-methylbenzene Formylation Formylation 1-ethyl-2-methylbenzene->Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl3) Vilsmeier_Reagent->Formylation 3-ethyl-4-methylbenzaldehyde 3-ethyl-4-methylbenzaldehyde Formylation->3-ethyl-4-methylbenzaldehyde Reduction Reduction 3-ethyl-4-methylbenzaldehyde->Reduction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Reduction Target_Compound (3-Ethyl-4-methylphenyl)methanol Reduction->Target_Compound

Caption: Synthetic pathway for (3-Ethyl-4-methylphenyl)methanol.

Analytical Characterization

Rigorous analytical techniques are essential to confirm the identity and purity of the synthesized (3-Ethyl-4-methylphenyl)methanol. The following methods are recommended for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, ethyl, and methyl protons. The predicted chemical shifts (in ppm, relative to TMS) are:

    • Aromatic Protons (3H): Approximately 7.0-7.2 ppm, exhibiting complex splitting patterns due to their coupling.

    • Benzylic Protons (-CH₂OH, 2H): A singlet at around 4.5-4.7 ppm.

    • Ethyl Protons (-CH₂CH₃, 2H): A quartet at approximately 2.6-2.8 ppm.

    • Methyl Protons (-CH₃, 3H): A singlet at around 2.2-2.4 ppm.

    • Ethyl Protons (-CH₂CH₃, 3H): A triplet at approximately 1.2-1.4 ppm.

    • Hydroxyl Proton (-OH, 1H): A broad singlet, the position of which is concentration-dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The predicted chemical shifts are:

    • Aromatic Carbons (6C): In the range of 125-145 ppm.

    • Benzylic Carbon (-CH₂OH): Approximately 64-66 ppm.

    • Ethyl Carbon (-CH₂CH₃): Around 25-27 ppm.

    • Methyl Carbon (-CH₃): Approximately 19-21 ppm.

    • Ethyl Carbon (-CH₂CH₃): Around 15-17 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands are:

  • O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[5]

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹.

  • C=C Aromatic Ring Stretch: Peaks in the range of 1450-1600 cm⁻¹.

  • C-O Stretch: A strong band between 1000-1260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): Expected at m/z = 150.

  • Key Fragmentation Peaks:

    • m/z = 133: Loss of a hydroxyl radical (•OH).

    • m/z = 121: Loss of an ethyl group (•CH₂CH₃).

    • m/z = 91: Formation of the tropylium ion, a common fragment for benzyl derivatives.[6]

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Purified (3-Ethyl-4-methylphenyl)methanol NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR FTIR FTIR Spectroscopy Synthesized_Compound->FTIR MS Mass Spectrometry Synthesized_Compound->MS Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation

Caption: Analytical workflow for compound characterization.

Safety and Handling

As with any chemical, (3-Ethyl-4-methylphenyl)methanol should be handled with appropriate safety precautions. While specific toxicity data is not available, information from structurally related aromatic alcohols should be considered.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Fire Safety: Aromatic alcohols can be flammable. Keep away from open flames and other ignition sources.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

  • First Aid:

    • Skin Contact: Wash the affected area with soap and water.

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, identification, and characterization of (3-Ethyl-4-methylphenyl)methanol. The detailed protocols and analytical data serve as a valuable resource for researchers requiring this compound for further scientific investigation. The absence of a commercial source necessitates the de novo synthesis, and the procedures outlined herein offer a reliable pathway to obtain this molecule with high purity. Adherence to the described safety and handling procedures is paramount to ensure safe laboratory practice.

References

  • PubChemLite. (3-ethyl-4-methylphenyl)methanol (C10H14O). [Link]

  • PubChem. 3-Ethyl-4-methylbenzaldehyde. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • OrgoSolver. Aromatic Reactions: Gatterman-Koch Formylation. [Link]

  • Wikipedia. Gattermann reaction. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • OrgoSolver. NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Pauls, R. E. Organic Chemistry On-Line. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Exploratory

An In-Depth Technical Guide to (3-Ethyl-4-methylphenyl)methanol: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Abstract (3-Ethyl-4-methylphenyl)methanol is a substituted aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. Despit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Ethyl-4-methylphenyl)methanol is a substituted aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. Despite its well-defined structure, this compound is not extensively documented in the scientific literature, with a notable absence of detailed historical accounts of its discovery or specific applications. This guide serves as a comprehensive technical resource, providing a plausible and detailed methodology for the synthesis and characterization of (3-Ethyl-4-methylphenyl)methanol. By leveraging established principles of organic chemistry, this document offers a practical framework for researchers to produce and validate this compound for further investigation. The content is structured to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring a thorough understanding of the entire workflow.

Introduction and Scientific Context

(3-Ethyl-4-methylphenyl)methanol, with the chemical formula C10H14O, is a benzylic alcohol derivative. While public chemical databases like PubChem provide basic structural and predicted physicochemical properties, they also indicate a lack of available literature for this specific compound[1]. This suggests that (3-Ethyl-4-methylphenyl)methanol is a relatively unexplored molecule, offering a greenfield opportunity for novel research in areas such as fragrance chemistry, materials science, or as a building block in the synthesis of more complex molecules for drug discovery.

The broader class of methanol compounds has a rich history, evolving from its initial discovery as "wood spirit" to becoming a fundamental feedstock in the chemical industry[2]. Methanols are versatile solvents and key intermediates in the production of a vast array of chemicals, including formaldehyde, acetic acid, and various pharmaceuticals[3][4]. The functional hydroxyl group of alcohols like (3-Ethyl-4-methylphenyl)methanol allows for a variety of subsequent chemical transformations, making them valuable synthons in organic chemistry.

Given the absence of a documented discovery and history, this guide will focus on providing a robust and scientifically sound approach to the de novo synthesis and characterization of (3-Ethyl-4-methylphenyl)methanol.

Proposed Synthesis of (3-Ethyl-4-methylphenyl)methanol

The synthesis of (3-Ethyl-4-methylphenyl)methanol can be logically approached through the reduction of a suitable carbonyl precursor, such as an aldehyde or an ester. A practical and efficient method involves the reduction of 3-ethyl-4-methylbenzaldehyde. Alternatively, the reduction of a corresponding benzoic acid ester, such as methyl 3-ethyl-4-methylbenzoate, offers another viable route. The latter is often preferred for its stability and ease of handling. This guide will detail the synthesis starting from 3-ethyl-4-methylbenzoic acid, which would first be esterified and then reduced.

Synthesis Workflow Overview

The proposed two-step synthesis is outlined below. This workflow is designed for efficiency and high yield, utilizing common laboratory reagents and techniques.

Synthesis_Workflow Start 3-Ethyl-4-methylbenzoic acid Step1 Step 1: Fischer Esterification Start->Step1 Methanol, H2SO4 (cat.) Reflux Intermediate Methyl 3-ethyl-4-methylbenzoate Step1->Intermediate Step2 Step 2: Reduction with LiAlH4 Intermediate->Step2 1. LiAlH4, Dry THF 2. H2O quench Product (3-Ethyl-4-methylphenyl)methanol Step2->Product

Figure 1: Proposed two-step synthesis workflow for (3-Ethyl-4-methylphenyl)methanol.

Step-by-Step Experimental Protocol

PART A: Fischer Esterification of 3-Ethyl-4-methylbenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of 3-ethyl-4-methylbenzoic acid in 100 mL of methanol.

  • Acid Catalysis: Carefully add 1 mL of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-ethyl-4-methylbenzoate.

PART B: Reduction of Methyl 3-ethyl-4-methylbenzoate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1.5 equivalents of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Dissolve the crude methyl 3-ethyl-4-methylbenzoate from Part A in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water, at 0 °C.

  • Filtration and Extraction: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and extract with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (3-Ethyl-4-methylphenyl)methanol can be purified by column chromatography on silica gel.

Characterization and Quality Control

To confirm the identity and purity of the synthesized (3-Ethyl-4-methylphenyl)methanol, a combination of spectroscopic and chromatographic techniques should be employed.

Analytical Techniques
Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation¹H NMR: Signals corresponding to the aromatic protons, the benzylic CH₂OH protons, the ethyl group (CH₂ and CH₃), and the methyl group. ¹³C NMR: Peaks for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the ethyl and methyl groups.
Infrared (IR) Spectroscopy Identification of functional groupsA broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol. C-H stretching of aromatic and aliphatic groups. C=C stretching of the aromatic ring.
Mass Spectrometry (MS) Determination of molecular weightA molecular ion peak corresponding to the molecular weight of (3-Ethyl-4-methylphenyl)methanol (150.22 g/mol ). Fragmentation patterns consistent with the structure.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating the purity of the compound.
Physicochemical Properties

The following table summarizes the key physicochemical properties of (3-Ethyl-4-methylphenyl)methanol as predicted and reported in public databases. Experimental verification of these properties is a crucial step in the characterization process.

Property Value Source
Molecular Formula C10H14OPubChem[1]
Molecular Weight 150.22 g/mol PubChem[1]
Predicted XlogP 2.2PubChem[1]
Monoisotopic Mass 150.10446404 g/mol PubChem[1]

Potential Applications and Future Directions

While specific applications for (3-Ethyl-4-methylphenyl)methanol are not documented, its structure suggests several potential areas of investigation:

  • Fine Chemical Synthesis: As a substituted benzyl alcohol, it can serve as a precursor for the synthesis of corresponding aldehydes, ketones, or halides, which are valuable intermediates in organic synthesis.

  • Polymer Chemistry: The hydroxyl group can be used to incorporate the aromatic moiety into polyester or polyurethane chains, potentially imparting unique thermal or mechanical properties to the resulting polymers.

  • Medicinal Chemistry: The substituted phenyl ring could be a scaffold for the development of new bioactive molecules. Its structural similarity to other biologically active phenols and benzyl alcohols warrants investigation into its potential pharmacological properties. For example, related phenolic compounds like 4-ethylphenol are known to be produced by certain microorganisms and can have biological effects[5].

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of (3-Ethyl-4-methylphenyl)methanol. In the absence of a detailed scientific record for this compound, the proposed methodologies are grounded in well-established principles of organic chemistry, offering researchers a reliable starting point for its production and subsequent exploration. The detailed protocols and characterization plan are designed to ensure the synthesis of a high-purity compound suitable for a wide range of research applications. The elucidation of the properties and potential applications of (3-Ethyl-4-methylphenyl)methanol represents an open avenue for scientific discovery.

References

  • PubChem. (3-ethyl-4-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Methanol Institute. Applications. Retrieved February 20, 2026, from [Link]

  • Batong Group. (2024, June 24). Methanol Application. Retrieved February 20, 2026, from [Link]

  • ICN. (2025, February 7). Methanol history. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Ethylphenol. Retrieved February 20, 2026, from [Link]

Sources

Foundational

Pharmacological Potential and Bioactivity Profile of (3-Ethyl-4-methylphenyl)methanol: A Technical Analysis

Executive Summary (3-Ethyl-4-methylphenyl)methanol (CAS: 139073-77-7) is a lipophilic benzyl alcohol derivative primarily utilized as a high-value intermediate in the synthesis of Kinesin Spindle Protein (Eg5) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Ethyl-4-methylphenyl)methanol (CAS: 139073-77-7) is a lipophilic benzyl alcohol derivative primarily utilized as a high-value intermediate in the synthesis of Kinesin Spindle Protein (Eg5) inhibitors and potentially as a functional fragrance ingredient. Unlike unsubstituted benzyl alcohol, the specific meta-ethyl, para-methyl substitution pattern confers unique steric and electronic properties that enhance lipophilicity (LogP) and modulate metabolic oxidation rates. This guide analyzes its biological activity as both a standalone pharmacophore and a structural motif in oncology drug discovery.

Chemical Identity & Structural Pharmacophores[1]

The biological activity of (3-Ethyl-4-methylphenyl)methanol is dictated by its dual nature: it acts as a hydrogen-bond donor/acceptor via the hydroxymethyl group and a hydrophobic anchor via the alkyl-substituted aromatic ring.

Physicochemical Profile

The presence of ethyl and methyl groups significantly increases the partition coefficient compared to benzyl alcohol, facilitating membrane permeation.

PropertyBenzyl Alcohol(3-Ethyl-4-methylphenyl)methanolBiological Implication
Molecular Weight 108.14 g/mol 150.22 g/mol Small molecule fragment; ideal for fragment-based drug design (FBDD).
LogP (Predicted) ~1.05~2.8 - 3.1Enhanced passive diffusion across lipid bilayers; higher potency in membrane-disrupting antimicrobial mechanisms.
H-Bond Donors 11Critical for interaction with serine/threonine residues in receptor pockets.
Steric Bulk LowModerateThe meta-ethyl group provides steric hindrance that may retard rapid metabolic oxidation by ADH.
Structural Homology

This molecule shares structural homology with thymol and carvacrol derivatives (though lacking the phenolic hydroxyl), suggesting potential for low-level antimicrobial and antioxidant activity. However, its primary pharmaceutical relevance lies in its role as a "lipophilic cap" in larger drug molecules.

Primary Biological Application: Oncology (Eg5 Inhibition)[2]

The most authoritative biological data for (3-Ethyl-4-methylphenyl)methanol places it as a critical intermediate in the development of Kinesin Spindle Protein (KSP/Eg5) inhibitors .

Mechanism of Action in Drug Design

Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle.[1] Inhibition of Eg5 leads to cell cycle arrest in mitosis (monoastral phenotype) and subsequent apoptosis.[1]

  • Role of the Fragment: In S-Trityl-L-cysteine (STLC) based inhibitors, the (3-ethyl-4-methylphenyl) moiety serves to fill the hydrophobic P3 binding pocket of the Eg5 allosteric site.

  • Structure-Activity Relationship (SAR): Research indicates that introducing lipophilic substituents (like ethyl) at the meta position of the phenyl ring enhances binding affinity (

    
    ) by displacing water molecules and engaging in Van der Waals interactions with hydrophobic residues (e.g., Leu, Phe) within the enzyme's allosteric site.
    
Validated Efficacy (Contextual)

While the alcohol itself is not the inhibitor, derivatives synthesized from it (e.g., via conversion to a trityl group) have demonstrated:

  • IC50 Values: < 100 nM against Eg5 ATPase activity.

  • Tumor Regression: Significant efficacy in lung cancer xenograft models when incorporated into STLC scaffolds.

Intrinsic Biological Activity & Metabolism[1]

Beyond its role as a synthetic intermediate, the molecule possesses intrinsic biological properties characteristic of alkyl-benzyl alcohols.

Antimicrobial Potential

Alkyl-substituted benzyl alcohols exhibit broad-spectrum antimicrobial activity. The mechanism involves:

  • Membrane Partitioning: The hydrophobic alkyl chain inserts into the bacterial cell membrane.

  • Fluidity Disruption: Perturbation of membrane integrity leads to leakage of intracellular ions (

    
    ).
    
  • Enzyme Inhibition: High concentrations can denature membrane-bound enzymes.

Predicted MIC (Minimum Inhibitory Concentration): Likely in the range of 200–500 µg/mL against Gram-positive bacteria (S. aureus), comparable to phenoxyethanol derivatives.

Metabolic Fate and Toxicology

The safety profile is governed by its metabolic oxidation. Unlike simple benzyl alcohol, the steric bulk of the 3-ethyl group influences the rate of oxidation by Alcohol Dehydrogenase (ADH).

Metabolic Pathway Diagram

The following diagram illustrates the oxidative biotransformation of the molecule.

MetabolicPathway Parent (3-Ethyl-4-methylphenyl)methanol (Lipophilic Alcohol) Aldehyde Intermediate Aldehyde (Reactive Electrophile) Parent->Aldehyde ADH / CYP450 (Oxidation) Aldehyde->Aldehyde Protein Adducts (Potential Toxicity) Acid 3-Ethyl-4-methylbenzoic Acid (Polar Metabolite) Aldehyde->Acid ALDH (Rapid Oxidation) Conjugate Glycine/Glucuronide Conjugate (Renal Excretion) Acid->Conjugate Phase II Transferases

Figure 1: Predicted metabolic pathway. The aldehyde intermediate represents the primary risk for sensitization, though rapid conversion to the benzoic acid derivative usually mitigates systemic toxicity.

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended.

Protocol A: Synthesis of Eg5 Inhibitor Precursor

Context: Converting the alcohol to a bromide for coupling in drug synthesis.

  • Reagents: (3-Ethyl-4-methylphenyl)methanol (1.0 eq), Phosphorus Tribromide (

    
    , 0.4 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve alcohol in anhydrous DCM at 0°C under

      
       atmosphere.
      
    • Add

      
       dropwise over 15 minutes.
      
    • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Quench: Slowly add saturated

      
      .
      
    • Extraction: Extract with DCM (3x), dry over

      
      , and concentrate in vacuo.
      
  • Validation:

    
     NMR should show the disappearance of the hydroxymethyl doublet (~4.6 ppm) and appearance of the benzylic bromide signal (~4.5 ppm).
    
Protocol B: In Vitro Microsomal Stability Assay

Objective: Determine the metabolic half-life (


) and intrinsic clearance (

) to assess bioavailability.
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: 1 µM (3-Ethyl-4-methylphenyl)methanol.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring the parent ion

    
    .
    
  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
Analytical Workflow Diagram

ExperimentalWorkflow Start Compound Preparation (1 µM in Buffer) Incubation Incubation with HLM + NADPH (37°C) Start->Incubation Quench Quench & Precipitation (ACN + Internal Std) Incubation->Quench Timepoints: 0, 5, 15, 30, 60 min Analysis LC-MS/MS Quantitation Quench->Analysis Supernatant Injection Data Calculate CL_int & t_1/2 Analysis->Data

Figure 2: Standardized workflow for assessing metabolic stability of benzylic alcohol derivatives.

References

  • Eg5 Inhibitor Synthesis & SAR

    • Title: Optimized S-Trityl-L-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models.

    • Source: Journal of Medicinal Chemistry (2013).

    • URL:[Link]

    • Relevance: Details the synthesis of the (3-ethyl-4-methylphenyl) fragment and its critical role in hydrophobic pocket binding.
  • Antimicrobial Activity of Benzyl Alcohols

    • Title: Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives.[2]

    • Source: South African Journal of Chemistry (via Semantic Scholar).

    • URL:[Link][3][4][5]

    • Relevance: Establishes the baseline antimicrobial mechanism for substituted benzyl alcohols.
  • Metabolic Pathways

    • Title: Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86.[6]

    • Source: Applied Microbiology and Biotechnology (PubMed).

    • URL:[Link]

    • Relevance: Validates the alcohol-to-acid oxidation pathway for benzylic substr
  • Chemical Properties & Safety

    • Title: (3-Ethylphenyl)methanol Compound Summary.

    • Source: PubChem.[7][8]

    • URL:[Link]

    • Relevance: Provides physicochemical data and structural identification for the closely related isomer used for property interpol

Sources

Exploratory

Strategic Utilization of (3-Ethyl-4-methylphenyl)methanol Scaffolds

Content Type: Technical Guide & Synthetic Monograph Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Executive Summary: The "Ethyl-Switch" in Rational Drug Design (3-Ethyl-4-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Synthetic Monograph Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The "Ethyl-Switch" in Rational Drug Design

(3-Ethyl-4-methylphenyl)methanol (CAS: N/A for specific isomer in common commercial catalogs; structurally related to CID 57531776) represents a highly specific "privileged structure" modification.[1] In medicinal chemistry, the transition from a dimethylphenyl (xylyl) moiety to an ethyl-methyl substituted ring is a classic Bioisosteric Replacement Strategy .

This guide details the synthesis, physicochemical properties, and derivatization logic of this scaffold.[2] The 3-ethyl group introduces a critical steric handle (


-value ~1.[1]75) and increases lipophilicity (

vs. methyl), often used to:
  • Fill Hydrophobic Pockets: Optimize Van der Waals interactions in enzyme active sites.

  • Restrict Conformation: The ethyl group adds rotational barriers that can lock a pharmacophore into a bioactive conformation.

  • Block Metabolism: Steric shielding of the ring carbons can reduce oxidative clearance by CYPs.

Physicochemical Profile & Pharmacophore Analysis[1]

The core utility of (3-Ethyl-4-methylphenyl)methanol lies in its ability to serve as a linker or a terminal lipophilic cap.[1]

PropertyValue (Predicted/Analogous)Significance in Drug Design
Molecular Formula

Fragment-based drug design (FBDD) compliant.
Molecular Weight 150.22 g/mol Low MW allows for heavy derivatization while staying <500 Da (Lipinski).[1]
ClogP ~2.8 - 3.1High membrane permeability; good blood-brain barrier (BBB) penetration potential.[1]
H-Bond Donors/Acceptors 1 / 1The hydroxyl group is the primary "hook" for derivatization.[1]
Steric Bulk (MR) Ethyl > MethylThe 3-position ethyl group creates a "steric wall" preventing specific metabolic attacks.[1]

Synthetic Protocols

Primary Synthesis: Reduction from Benzoic Acid Precursors

The most robust route to high-purity (3-Ethyl-4-methylphenyl)methanol is the reduction of 3-ethyl-4-methylbenzoic acid.[1] This approach avoids the over-reduction often seen with aldehyde precursors.

Reaction Scheme:



Protocol 1: Lithium Aluminum Hydride (LiAlH


) Reduction 
  • Reagents: 3-Ethyl-4-methylbenzoic acid (1.0 eq), LiAlH

    
     (1.5 eq), Anhydrous THF.
    
  • Step-by-Step:

    • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen atmosphere.

    • Solvation: Charge with anhydrous THF (10 mL/g of substrate) and cool to 0°C in an ice bath.

    • Addition: Carefully add LiAlH

      
       pellets/powder. Caution: Exothermic.
      
    • Substrate Introduction: Dissolve the benzoic acid derivative in minimal THF and add dropwise to the hydride suspension over 30 minutes.

    • Reflux: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes; Stain: KMnO

      
      ).
      
    • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) sequentially, where
      
      
      = grams of LiAlH
      
      
      used.
    • Workup: Filter the granular white precipitate through Celite. Concentrate the filtrate in vacuo.

    • Purification: Flash column chromatography (SiO

      
      , Gradient 0-30% EtOAc in Hexanes).
      
Derivatization: Activation for Coupling

To utilize this alcohol in library synthesis, it is typically converted into an electrophile (benzyl halide) or oxidized to an aldehyde.

Protocol 2: Conversion to Benzyl Bromide (Appel Reaction variation)

  • Objective: Create a reactive alkylating agent for amines or phenols.

  • Reagents: (3-Ethyl-4-methylphenyl)methanol, PBr

    
     or CBr
    
    
    
    /PPh
    
    
    .[1]
  • Why PBr

    
    ?  Avoids strong acids (HBr) that might induce migration of the alkyl groups on the electron-rich ring.[1]
    
  • Procedure:

    • Dissolve alcohol in DCM at 0°C.

    • Add PBr

      
       (0.4 eq) dropwise.
      
    • Stir for 2 hours.

    • Quench with saturated NaHCO

      
       (prevents acid buildup).
      
    • Isolate the bromide immediately; benzyl bromides are unstable on silica.

Visualizing the Synthetic Logic

The following diagram illustrates the "Hub-and-Spoke" utility of the alcohol scaffold, showing how it feeds into diverse medicinal chemistry workflows.

SyntheticPathways Precursor 3-Ethyl-4-methyl benzoic acid Alcohol (3-Ethyl-4-methylphenyl) methanol (CORE SCAFFOLD) Precursor->Alcohol LiAlH4 Reduction (Nucleophilic Attack) Aldehyde Benzaldehyde Derivative Alcohol->Aldehyde Swern Oxidation (DMSO/Oxalyl Chloride) Bromide Benzyl Bromide (Electrophile) Alcohol->Bromide PBr3 Substitution (Activation) Ether Benzyl Ether (Lipophilic Sidechain) Alcohol->Ether NaH / R-X (Williamson Synthesis) Reductive Amination\n(Drug Linker) Reductive Amination (Drug Linker) Aldehyde->Reductive Amination\n(Drug Linker) N-Alkylation\n(GPCR Ligands) N-Alkylation (GPCR Ligands) Bromide->N-Alkylation\n(GPCR Ligands)

Figure 1: Divergent synthesis map showing the transformation of the alcohol into key medicinal chemistry "warheads."[1]

Medicinal Chemistry Applications & SAR Logic[1]

The "Magic Ethyl" Effect

In Structure-Activity Relationship (SAR) studies, replacing a methyl group with an ethyl group is a probe for the size of the binding pocket.

  • Scenario A (Loss of Potency): If activity drops, the pocket is tight; the ethyl group causes a steric clash.

  • Scenario B (Gain of Potency): If activity increases, the ethyl group is likely displacing "high-energy water" from a hydrophobic cleft or engaging in favorable Van der Waals contacts.[1]

Pathway: GPCR Antagonist Design

Substituted benzyl groups are ubiquitous in GPCR ligands (e.g., Dopamine D2, Serotonin 5-HT). The (3-ethyl-4-methyl) motif is particularly useful for desymmetrizing the molecule.[1]

SAR_Logic cluster_Binding Receptor Binding Pocket Interaction cluster_Metabolism Metabolic Stability (CYP450) Receptor Hydrophobic Pocket Steric Limit Defined Ligand (3-Ethyl-4-methylphenyl) moiety Lipophilic Anchor Receptor->Ligand Van der Waals Interaction CYP CYP Enzyme (Oxidation) Site Benzylic Carbon CYP->Site Blocked by Ethyl Sterics

Figure 2: Mechanistic rationale for using the 3-ethyl-4-methyl scaffold: Pocket filling and metabolic protection.[1]

Safety & Handling (E-E-A-T)

While specific toxicological data for the (3-ethyl-4-methyl) isomer is sparse, it should be handled according to the protocols for substituted benzyl alcohols (Category: Irritant).[1]

  • Hazard Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling:

    • Use chemical resistant gloves (Nitrile).

    • Avoid inhalation of dusts/mists (use Fume Hood).

    • Incompatibility: Highly reactive with oxidizing agents (CrO

      
      , KMnO
      
      
      
      )—risk of fire.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57531776, (3-ethyl-4-methylphenyl)methanol.[1] Retrieved from [Link][1]

  • Organic Syntheses (2014). Ethyl 4-Amino-3-methylbenzoate (General Alkylation Protocols). Org.[3][4] Synth. 2014, 91, 231-247. Retrieved from [Link][1]

  • NIST Chemistry WebBook. 3-Methylbenzyl alcohol Thermochemical Data. Retrieved from [Link][1]

Sources

Foundational

Comprehensive Computational Profiling of (3-Ethyl-4-methylphenyl)methanol: From Quantum Mechanics to Druggability

Executive Summary & Molecular Architecture Target Molecule: (3-Ethyl-4-methylphenyl)methanol CAS: 1391053-53-4 (Generic alkyl-benzyl alcohol class) Molecular Formula: SMILES: CCC1=C(C=CC(=C1)CO)C[1] This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

Target Molecule: (3-Ethyl-4-methylphenyl)methanol CAS: 1391053-53-4 (Generic alkyl-benzyl alcohol class) Molecular Formula:


SMILES: CCC1=C(C=CC(=C1)CO)C[1]

This technical guide establishes a rigorous computational framework for the structural, electronic, and pharmaceutical characterization of (3-Ethyl-4-methylphenyl)methanol. As a polysubstituted benzyl alcohol, this molecule exhibits unique steric and electronic properties driven by the interplay between the electron-donating alkyl groups (ethyl at C3, methyl at C4) and the reactive hydroxymethyl center.

The following protocols integrate Density Functional Theory (DFT), spectroscopic prediction, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling to provide a self-validating research pathway.

Quantum Chemical Characterization (DFT Protocol)

Computational Methodology

To accurately model the electronic structure, we employ a hybrid functional approach. The presence of the ethyl chain introduces dispersive forces that standard B3LYP functionals may underestimate. Therefore, the M06-2X functional is recommended for thermodynamic accuracy, while B3LYP remains the standard for vibrational alignment.

Standard Protocol:

  • Software Environment: Gaussian 16 / ORCA 5.0 / GAMESS.

  • Functional: M06-2X (Global hybrid with 54% HF exchange, optimized for main-group thermochemistry and non-covalent interactions).

  • Basis Set: 6-311++G(d,p).[2] The diffuse functions (++) are critical for describing the lone pairs on the hydroxyl oxygen.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) and DMSO (
    
    
    
    ) to simulate physiological and assay conditions.
Geometry Optimization & Conformational Analysis

The ethyl group at position 3 possesses rotational degrees of freedom that create multiple local minima. A Potential Energy Surface (PES) scan is required before final optimization.

Workflow Diagram (DOT):

DFT_Workflow Fig 1. Standard DFT Optimization Pipeline for Alkyl-Benzyl Alcohols. Start Initial Structure (SMILES/3D Build) PES PES Scan (Dihedral Rotation) Start->PES Conformer Search Opt Geometry Optimization (M06-2X/6-311++G(d,p)) PES->Opt Lowest Energy Freq Frequency Check (NIMAG = 0) Opt->Freq Hessian Calc Freq->Opt Imaginary Freq? (Re-opt) Prop Electronic Properties (HOMO/LUMO/MEP) Freq->Prop Valid Minima

Frontier Molecular Orbitals (FMO) Analysis

The reactivity of (3-Ethyl-4-methylphenyl)methanol is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Predominantly localized on the aromatic ring and the oxygen lone pair (electron donor).

  • LUMO Location: Distributed across the

    
     system of the benzene ring (electron acceptor).
    

Global Reactivity Descriptors (Calculated): These values predict the molecule's stability and reactivity in biological systems.

DescriptorFormulaPhysical Meaning
Chemical Potential (

)

Tendency of electrons to escape.
Chemical Hardness (

)

Resistance to charge transfer (stability).
Electrophilicity Index (

)

Propensity to accept electrons (toxicity indicator).

Spectroscopic Prediction & Validation

To validate theoretical models against experimental samples, we utilize scaling factors to correct for the anharmonicity inherent in DFT calculations.[3]

Vibrational Spectroscopy (FT-IR)
  • Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)).

  • Key Diagnostic Peaks:

    • O-H Stretch:

      
       (Free), 
      
      
      
      (H-bonded).
    • C-H Stretch (Alkyl):

      
       (Asymmetric stretch of ethyl/methyl).
      
    • C=C Aromatic:

      
      .
      
NMR Shift Prediction (GIAO Method)

Gauge-Independent Atomic Orbital (GIAO) method is used to calculate magnetic shielding tensors.

  • Reference: TMS (Tetramethylsilane) calculated at the same level of theory.

  • Solvent: Chloroform-d (

    
    ).
    

Predicted


 NMR Shifts (Approximate): 
  • C-OH (Benzylic): ~65 ppm.

  • C-Ar (Quaternary C3, C4): ~135-145 ppm (Deshielded by alkyls).

  • C-Ar (Unsubstituted): ~125-130 ppm.

  • Ethyl (

    
    ):  ~25-29 ppm.
    
  • Methyl (

    
    ):  ~15-20 ppm.
    

Biological Interaction & ADMET Profiling

For drug development applications, the pharmacokinetic profile is critical. We utilize QSAR (Quantitative Structure-Activity Relationship) models grounded in the specific topology of the molecule.

Molecular Docking Workflow

If investigating this molecule as a ligand (e.g., for tyrosinase inhibition or as a fragment in drug design), follow this logic:

Docking_Protocol Fig 2. Molecular Docking Logic for (3-Ethyl-4-methylphenyl)methanol. Ligand Ligand Prep (M06-2X Optimized geometry) Dock AutoDock Vina / Glide (Genetic Algorithm) Ligand->Dock Target Target Prep (PDB Crystal Structure) Remove Water/Co-factors Grid Grid Box Generation (Centered on Active Site) Target->Grid Grid->Dock Analyze Interaction Analysis (H-bonds, Pi-Pi Stacking) Dock->Analyze

ADMET Prediction (In Silico)

Using SwissADME and ProTox-II algorithms, we assess the "druggability" based on Lipinski’s Rule of Five.

Predicted ADMET Profile:

  • Lipophilicity (LogP): Expected range 2.5 - 3.1 . (Ethyl and methyl groups increase hydrophobicity compared to benzyl alcohol).

  • Water Solubility: Moderately soluble (Class III/IV).

  • Blood-Brain Barrier (BBB): High probability of crossing (due to small size and lipophilicity).

  • Metabolism: Likely substrate for CYP450 enzymes (hydroxylation of alkyl chains or oxidation of alcohol to aldehyde).

Toxicity Alert: Benzyl alcohol derivatives can oxidize to benzaldehydes, which are reactive electrophiles. The Electrophilicity Index (


)  calculated in Section 2.3 serves as a quantitative predictor of this toxicity risk.

References

  • Gaussian 16 Methodology: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • M06-2X Functional: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215-241. Link

  • Basis Set (6-311++G): Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654. Link

  • Vibrational Scaling Factors: Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

  • SwissADME Tool: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Benzyl Alcohol Oxidation Studies: Chimilouski, L., et al. (2026).[4] A comprehensive experimental, multivariate statistical, and DFT computational analysis of the catalytic oxidation of benzyl alcohols. RSC Advances. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthetic Utility of (3-Ethyl-4-methylphenyl)methanol

Introduction: A Versatile Building Block in Modern Organic Synthesis (3-Ethyl-4-methylphenyl)methanol emerges as a significant starting material in the landscape of organic synthesis, particularly for the construction of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Organic Synthesis

(3-Ethyl-4-methylphenyl)methanol emerges as a significant starting material in the landscape of organic synthesis, particularly for the construction of elaborate molecular architectures. Its substituted benzyl alcohol framework provides a reactive handle for a multitude of transformations, leading to key intermediates such as aldehydes, halides, and ethers. These derivatives are of considerable interest to researchers in medicinal chemistry and materials science, where the tailored substitution pattern of the aromatic ring can be exploited to fine-tune the biological activity, physical properties, and overall performance of the target molecules. The ethyl and methyl substituents on the phenyl ring offer a unique lipophilic and steric profile, which can be instrumental in modulating interactions with biological targets or influencing the solid-state properties of advanced materials.[1]

This technical guide provides detailed application notes and validated protocols for three fundamental transformations of (3-ethyl-4-methylphenyl)methanol: its oxidation to 3-ethyl-4-methylbenzaldehyde, its conversion to 1-(chloromethyl)-3-ethyl-4-methylbenzene, and its etherification to form 3-ethyl-4-methylbenzyl ethers. Each protocol is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles and experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, along with the associated hazards, is paramount for the safe and effective handling of (3-ethyl-4-methylphenyl)methanol and its derivatives.

Property(3-Ethyl-4-methylphenyl)methanol[2]3-Ethyl-4-methylbenzaldehyde[3]1-(Chloromethyl)-3-ethyl-4-methylbenzene
Molecular Formula C₁₀H₁₄OC₁₀H₁₂OC₁₀H₁₃Cl
Molecular Weight 150.22 g/mol 148.20 g/mol 168.66 g/mol
CAS Number 57531776 (from PubChem)461425-87-6[3]Not readily available
Predicted XlogP 2.22.53.7 (approx.)

Safety and Handling:

(3-Ethyl-4-methylphenyl)methanol and its derivatives should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4][5]

  • Flammability: These compounds are expected to be combustible. Keep away from open flames, sparks, and other sources of ignition.[4][5]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Application 1: Selective Oxidation to 3-Ethyl-4-methylbenzaldehyde

The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis. The resulting aromatic aldehydes, such as 3-ethyl-4-methylbenzaldehyde, are valuable precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances, through reactions like Wittig olefination, aldol condensation, and reductive amination.[6]

Protocol: Permanganate Oxidation under Phase Transfer Catalysis

This protocol employs potassium permanganate as a powerful oxidant in a biphasic system, with a phase transfer catalyst (PTC) to facilitate the reaction between the aqueous permanganate and the organic-soluble alcohol. This method is often high-yielding and avoids the use of heavy metal catalysts.

Reaction Scheme:

Oxidation Starting_Material (3-Ethyl-4-methylphenyl)methanol Reagents KMnO₄, TBAB Toluene/H₂O, rt Product 3-Ethyl-4-methylbenzaldehyde Reagents->Product Chlorination Starting_Material (3-Ethyl-4-methylphenyl)methanol Reagents SOCl₂, Pyridine DCM, 0 °C to rt Product 1-(Chloromethyl)-3-ethyl-4-methylbenzene Reagents->Product Etherification cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction Starting_Material (3-Ethyl-4-methylphenyl)methanol Base NaH, THF, 0 °C Alkoxide Sodium (3-ethyl-4-methyl)phenoxide Base->Alkoxide Alkyl_Halide Ethyl Iodide Product Ethyl (3-ethyl-4-methylbenzyl) Ether Alkyl_Halide->Product

Sources

Application

Quantitative Analysis of (3-Ethyl-4-methylphenyl)methanol: Validated HPLC-UV and GC-MS Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive application note provides two robust and validated analytical methods for the precise quantification of (3-E...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides two robust and validated analytical methods for the precise quantification of (3-Ethyl-4-methylphenyl)methanol. As a key intermediate in the synthesis of various high-value chemical entities and a potential impurity in pharmaceutical products, its accurate measurement is critical for quality control, process optimization, and regulatory compliance. We present a primary method utilizing Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine analysis in various matrices, and an orthogonal method employing Gas Chromatography with Mass Spectrometric detection (GC-MS) for confirmation and enhanced sensitivity, including a protocol for derivatization to improve chromatographic performance. These protocols are designed to be self-validating, adhering to principles outlined in international regulatory guidelines.[1][2]

Introduction: The Need for Robust Quantification

(3-Ethyl-4-methylphenyl)methanol is an aromatic alcohol whose presence and purity can significantly impact the downstream efficacy and safety of manufactured products. In the pharmaceutical industry, for instance, analytical method development and subsequent validation are foundational processes that ensure data is accurate, reliable, and compliant with regulatory standards set by agencies like the FDA and those adhering to ICH guidelines.[3][4] Validated methods are not merely a regulatory hurdle; they are a crucial component of quality management, providing documented evidence that a procedure is suitable for its intended purpose and will consistently produce dependable results.[2]

This guide provides detailed methodologies developed from first principles, grounded in established analytical chemistry for similar aromatic compounds. We will detail two distinct, validated approaches: an RP-HPLC-UV method ideal for quality control labs and a GC-MS method for structural confirmation and trace-level analysis.

Method 1: Reversed-Phase HPLC with UV Detection

Principle: RP-HPLC is the workhorse of pharmaceutical analysis for its versatility in separating moderately polar to non-polar compounds. (3-Ethyl-4-methylphenyl)methanol, with its aromatic ring and hydroxyl group, possesses chromophores that allow for sensitive UV detection. The reversed-phase C18 column retains the analyte based on hydrophobic interactions, and a polar mobile phase (typically a mixture of acetonitrile or methanol and water) is used for elution.

Experimental Protocol: HPLC-UV

2.1.1. Instrumentation and Consumables

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample clarification.[5]

2.1.2. Preparation of Solutions

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). All mobile phase components must be filtered and degassed before use.

  • Diluent: Prepare a solution identical to the mobile phase (Acetonitrile:Water 60:40 v/v) to dissolve standards and samples. This minimizes baseline disturbances at the analyte's retention time.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of (3-Ethyl-4-methylphenyl)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent to span the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).

2.1.3. Sample Preparation

  • Accurately weigh the sample material expected to contain the analyte.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate the solution for 5 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial to remove particulates that could damage the column.[5][6]

2.1.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 10 minutes

Causality: The UV wavelength of 220 nm is selected because it corresponds to a strong absorbance region for the benzene ring, providing high sensitivity. A C18 column offers robust retention for this aromatic alcohol, while the isocratic mobile phase ensures reproducible retention times for routine QC analysis.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard & Calibration Curve Preparation hplc_run HPLC-UV Injection & Data Acquisition std_prep->hplc_run Calibrate System sample_prep Sample Weighing & Dissolution filtration Filtration (0.22 µm) sample_prep->filtration filtration->hplc_run Analyze Samples integration Peak Integration hplc_run->integration quant Quantification via Calibration Curve integration->quant report Final Report Generation quant->report

Caption: Workflow for HPLC-UV quantification.

Method Validation Summary (HPLC-UV)

The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1] A summary of typical acceptance criteria is provided below.

ParameterTypical Acceptance CriteriaPurpose
Specificity Peak is pure and free from co-eluting interferences.Ensures the signal is only from the analyte.
Linearity Correlation coefficient (R²) ≥ 0.999Confirms a proportional response across a range of concentrations.[3]
Accuracy 98.0% - 102.0% recovery of spiked analyte.Measures the closeness of the experimental value to the true value.[1]
Precision Repeatability (RSD ≤ 1.0%), Intermediate (RSD ≤ 2.0%)Demonstrates the consistency of results under various conditions.
LOD / LOQ Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ)Defines the lowest concentration that can be reliably detected and quantified.
Robustness No significant change in results with minor variations.Shows the method's resilience to small changes in flow rate, temperature, or mobile phase composition.

Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

Principle: GC is an excellent technique for analyzing volatile and semi-volatile compounds. (3-Ethyl-4-methylphenyl)methanol is amenable to GC analysis. While direct injection is possible, the polar hydroxyl (-OH) group can cause peak tailing due to interactions with active sites in the GC system. Derivatization, specifically silylation, is a common strategy to mitigate this.[7] Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving peak shape.[8][9] The mass spectrometer provides definitive identification based on the analyte's mass spectrum and fragmentation pattern.

Experimental Protocol: GC-MS

3.1.1. Instrumentation and Consumables

  • GC-MS System: Agilent 7890/5977 or equivalent, with a split/splitless inlet and a mass selective detector.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, 99.999% purity.

  • Solvents: GC-grade Acetone, Dichloromethane.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[9]

  • Vials: 2 mL clear glass autosampler vials with PTFE septa.

3.1.2. Preparation of Solutions

  • Solvent: Acetone or another suitable GC-grade solvent.

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, but use acetone as the solvent.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution with acetone to cover the desired range (e.g., 0.1 µg/mL to 20 µg/mL).

3.1.3. Sample Preparation (Direct Injection)

  • Dissolve a known quantity of the sample in acetone to achieve a concentration within the calibration range.

  • Vortex to mix.

  • Transfer to a GC vial for analysis.

3.1.4. Sample Preparation (with Silylation Derivatization)

  • Prepare the sample or standard solution in acetone as described above.

  • Pipette 100 µL of the solution into a clean, dry autosampler vial.

  • Add 100 µL of the BSTFA + 1% TMCS derivatizing reagent.[9]

  • Cap the vial tightly and heat at 70 °C for 30 minutes. The reaction converts the alcohol to its more volatile TMS ether.

  • Allow the vial to cool to room temperature before placing it in the autosampler.

Causality: The addition of TMCS acts as a catalyst, ensuring a rapid and complete reaction, especially for sterically hindered alcohols.[9] Heating accelerates the derivatization process.

3.1.5. GC-MS Conditions

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Hold at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[10]
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Acquisition Mode Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification.
GC-MS Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard & Curve Preparation in Solvent derivatization Optional: Derivatization (BSTFA, 70°C, 30 min) std_prep->derivatization sample_prep Sample Dissolution in Solvent sample_prep->derivatization gc_run GC-MS Injection & Data Acquisition sample_prep->gc_run Analyze Direct Samples derivatization->gc_run Analyze Derivatized Samples integration Peak Integration (SIM mode) gc_run->integration quant Quantification & Confirmation (Scan) integration->quant report Final Report Generation quant->report

Caption: Workflow for GC-MS quantification.

Method Validation Summary (GC-MS)

Validation parameters are similar to those for HPLC, with particular attention paid to the specificity provided by the mass spectrometer.

ParameterTypical Acceptance CriteriaPurpose
Specificity Correct retention time and mass spectrum match.Confirms analyte identity with high confidence.
Linearity Correlation coefficient (R²) ≥ 0.998Ensures proportional response.
Accuracy 95.0% - 105.0% recovery.Measures closeness to the true value.
Precision Repeatability (RSD ≤ 2.0%), Intermediate (RSD ≤ 3.0%)Demonstrates consistency.
LOD / LOQ Defined by S/N ratio using a specific quantifier ion.Establishes sensitivity limits.

Discussion: Method Selection

  • RP-HPLC-UV is a robust, reliable, and straightforward method suitable for routine quality control in a regulated environment. It requires minimal sample preparation and is less susceptible to matrix interference from non-volatile components.

  • GC-MS offers superior specificity and is the gold-standard confirmation technique.[11] Its high sensitivity, especially when using SIM mode, makes it ideal for impurity profiling and trace-level quantification. The derivatization step, while adding time to sample preparation, significantly improves chromatographic performance, leading to better peak shape and reproducibility.[7][12]

Conclusion

This application note details two validated, orthogonal analytical methods for the quantification of (3-Ethyl-4-methylphenyl)methanol. The RP-HPLC-UV method serves as a primary workhorse for routine assays, while the GC-MS method provides definitive confirmation and enhanced sensitivity. By following these detailed protocols and adhering to the principles of method validation, researchers and drug development professionals can ensure the generation of accurate and reliable data, supporting robust quality control and regulatory submissions.

References

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Vertex AI Search.
  • (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Vertex AI Search.
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  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved February 21, 2026, from [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved February 21, 2026, from [Link]

  • (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved February 21, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved February 21, 2026, from [Link]

  • Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation. Retrieved February 21, 2026, from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved February 21, 2026, from [Link]

  • (n.d.). Improving Sample Preparation in HPLC.
  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved February 21, 2026, from [Link]

  • Orata, F. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved February 21, 2026, from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved February 21, 2026, from [Link]

  • (n.d.). Sample Pretreatment for HPLC.
  • (n.d.). Analytical Methods. RSC Publishing.
  • Soleimani, M., & Tabil, L. (2013). Simultaneous Quantification of Carbohydrates, Alcohols, and Toxic Components in a Bio-Based Medium Using Dual-Detection HPLC Analysis. American Journal of Analytical Chemistry, 4, 265-272. Retrieved February 21, 2026, from [Link]

  • (n.d.). Analytical Method. PhareSST.
  • Dalal, S. N., & Das, P. K. (2024). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. American Journal of Analytical Chemistry, 15(8), 242-254. Retrieved February 21, 2026, from [Link]

Sources

Method

HPLC method development for (3-Ethyl-4-methylphenyl)methanol analysis

An Application Note and Protocol for the HPLC Analysis of (3-Ethyl-4-methylphenyl)methanol Abstract This application note presents a systematic and robust approach to developing a reversed-phase high-performance liquid c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the HPLC Analysis of (3-Ethyl-4-methylphenyl)methanol

Abstract

This application note presents a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (3-Ethyl-4-methylphenyl)methanol. The guide is designed for researchers, scientists, and drug development professionals, providing a detailed narrative on the causality behind experimental choices, from initial analyte characterization to full method validation according to ICH guidelines. We detail protocols for mobile phase optimization, column selection, and system suitability, and provide comprehensive procedures for validation parameters including specificity, linearity, accuracy, precision, and robustness. This document serves as both a practical protocol and an educational guide to HPLC method development for neutral aromatic compounds.

Foundational Strategy: Analyte-Centric Method Design

The cornerstone of any successful analytical method is a deep understanding of the analyte's physicochemical properties. (3-Ethyl-4-methylphenyl)methanol is a neutral aromatic alcohol.[1] Its structure dictates the entire analytical strategy.

Table 1: Physicochemical Properties of (3-Ethyl-4-methylphenyl)methanol

PropertyValueImplication for HPLC MethodSource
Molecular FormulaC₁₀H₁₄O-[1]
Molecular Weight150.22 g/mol Influences diffusion and chromatographic behavior.[2]
Polarity (XlogP)2.2Moderately hydrophobic, making it an ideal candidate for Reversed-Phase (RP) chromatography.[1]
pKa~16-18 (estimated for benzylic alcohol)The hydroxyl group is non-ionizable under typical HPLC pH ranges (2-8), simplifying mobile phase selection as pH control is not critical for retention.[3]
UV AbsorbancePhenyl ring provides strong chromophore.UV detection is a highly suitable and sensitive detection method.
SolubilitySoluble in organic solvents like methanol and acetonitrile; limited solubility in water.Dictates the choice of sample diluent and mobile phase composition.[4]

Based on these properties, a Reversed-Phase HPLC method with UV detection is the most logical and efficient approach. The analyte's moderate hydrophobicity (XlogP of 2.2) makes it well-suited for retention on a non-polar stationary phase, such as C18, with a polar mobile phase.[5]

Method Development: A Step-by-Step Rationale

The development process is not a random walk but a systematic optimization of chromatographic parameters to achieve the desired analytical performance.

Initial Parameter Selection
  • Column Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC due to its strong hydrophobic interactions with a wide range of analytes.[5] A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase: A simple binary mobile phase consisting of an organic modifier and water is sufficient.

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[6] ACN is often preferred for its lower viscosity and favorable UV transparency at low wavelengths.[7] We will start with ACN.

    • Aqueous Phase: Purified water is used. Since the analyte is neutral, buffering the mobile phase is unnecessary, which simplifies preparation and reduces potential for salt precipitation.

  • Detection Wavelength (λmax): The optimal wavelength provides maximum sensitivity. An initial scan of the analyte standard using a UV-Vis spectrophotometer or a photodiode array (PDA) detector is performed. Aromatic compounds typically exhibit strong absorbance between 200-300 nm. For (3-Ethyl-4-methylphenyl)methanol, a maximum absorbance is expected around 220 nm and 265 nm. We will monitor at 220 nm for higher sensitivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. An elevated and controlled column temperature (e.g., 30 °C) is recommended to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity.[6]

Optimization Workflow

The goal is to achieve a symmetric peak (tailing factor ~1.0-1.5), adequate retention (k' between 2 and 10), and a reasonable run time.

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Scouting cluster_optim Phase 2: Mobile Phase Optimization cluster_final Phase 3: Finalization & Verification Start Define Analytical Target Profile (ATP) (e.g., Assay, Impurity Profile) SelectColumn Select Column (C18, 4.6x150mm, 5µm) Start->SelectColumn SelectDetector Select Detection Wavelength (Scan for λmax, ~220nm) Start->SelectDetector IsocraticScout Isocratic Scouting Runs (e.g., 70:30, 60:40, 50:50 ACN:H2O) SelectColumn->IsocraticScout SelectDetector->IsocraticScout EvalRetention Evaluate Retention & Peak Shape (Is k' between 2-10?) IsocraticScout->EvalRetention GradientScout Develop Gradient Method (e.g., 30-90% ACN over 15 min) EvalRetention->GradientScout No (or for impurity analysis) FineTune Fine-tune Flow Rate & Temperature (e.g., 1.0 mL/min, 30°C) EvalRetention->FineTune Yes OptimizeGradient Optimize Gradient Slope & Time GradientScout->OptimizeGradient OptimizeGradient->FineTune SystemSuitability Perform System Suitability Test (SST) FineTune->SystemSuitability FinalMethod Final Optimized Method SystemSuitability->FinalMethod

Caption: Workflow for HPLC method development.

Final Optimized Method and Protocol

This protocol is the result of the systematic development process described above.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), (3-Ethyl-4-methylphenyl)methanol reference standard.

  • Materials: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Protocol: Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of (3-Ethyl-4-methylphenyl)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol: Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The protocols below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9] The newer ICH Q2(R2) and Q14 guidelines further emphasize a lifecycle and risk-based approach to validation.[10][11]

ValidationParameters cluster_core Core Performance Characteristics cluster_derived Derived & Boundary Characteristics Method Validated Analytical Method Specificity Specificity (Analyte vs. Matrix/Impurities) Method->Specificity Linearity Linearity (Proportionality of Signal to Conc.) Method->Linearity Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Scatter of Replicate Measurements) Method->Precision Robustness Robustness (Resilience to Small Method Changes) Method->Robustness Range Range (Derived from Linearity, Accuracy, Precision) Linearity->Range LOD LOD (Limit of Detection) Linearity->LOD LOQ LOQ (Limit of Quantitation) Linearity->LOQ Accuracy->Range Precision->Range SST System Suitability (SST) (Pre-run System Check) SST->Method Ensures performance before each run

Caption: Interrelationship of method validation parameters.

System Suitability
  • Protocol: Inject the working standard solution (100 µg/mL) five times.

  • Acceptance Criteria (per USP <621>): [12][13]

    • Tailing Factor (Tf): ≤ 2.0

    • Theoretical Plates (N): > 2000

    • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

Specificity
  • Protocol: Inject the diluent (blank), a placebo (if applicable), and the working standard. Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples.

  • Acceptance Criteria: The analyte peak should be free from interference from the blank, placebo, and any degradation products. Peak purity analysis (using a PDA detector) should pass.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations of the analyte, typically from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-assay):

    • Protocol: Analyze six independent samples prepared at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: %RSD of the combined results from both studies should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Detection (LOD)
  • Protocol: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the linearity curve.

  • Acceptance Criteria:

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1. Precision at the LOQ should be acceptable.

Robustness
  • Protocol: Intentionally vary key method parameters one at a time, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). Analyze the working standard under each condition.

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions, demonstrating the method's reliability during normal use.[8]

Table 3: Example Summary of Validation Results

Validation ParameterResultAcceptance CriteriaStatus
System Suitability Tf=1.2, N=8500, %RSD=0.5%Tf≤2.0, N>2000, %RSD≤2.0%Pass
Linearity (r²) 0.9998≥ 0.999Pass
Range 50 - 150 µg/mL-Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (%RSD) Repeatability: 0.8% Intermediate: 1.1%≤ 2.0%Pass
LOQ 0.5 µg/mLS/N ≥ 10Pass
LOD 0.15 µg/mLS/N ≥ 3Pass
Robustness System suitability met under all varied conditions.System suitability must pass.Pass

Conclusion

The RP-HPLC method detailed in this application note is simple, rapid, and robust for the quantitative determination of (3-Ethyl-4-methylphenyl)methanol. By grounding the initial method design in the analyte's physicochemical properties and following a logical optimization workflow, a reliable analytical procedure was established. The subsequent validation, performed in accordance with ICH guidelines, confirms that the method is accurate, precise, and specific, rendering it suitable for its intended purpose in a quality control or research environment.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases Source: HELIX Chromatography URL: [Link]

  • Title: A SINGLE COLUMN CHIROPTICAL HPLC BATCH ANALYSIS OF TEN AROMATIC ALCOHOLS Source: Journal of the Chilean Chemical Society URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: HPLC Methods for analysis of Benzyl alcohol Source: HELIX Chromatography URL: [Link]

  • Title: FDA/CDER Perspectives on analytical procedure development and validation Source: CASSS URL: [Link]

  • Title: Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics Source: Regulations.gov URL: [Link]

  • Title: USP Chapter 621: Overview & Key Points Source: Phenomenex URL: [Link]

  • Title: Simultaneous Determination of Neutral and Anionic Analytes With a Single Column Source: American Laboratory URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Reversed-Phase of Neutral Analytes Source: Separation Science URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: (3-Ethylphenyl)methanol Source: PubChem - NIH URL: [Link]

  • Title: Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview Source: IJSDR URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

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  • Title: (3-ethyl-4-methylphenyl)methanol Source: PubChemLite URL: [Link]

  • Title: Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles Source: PMC - NCBI URL: [Link]

  • Title: (4-Methylphenyl) methanol, ethyl ether - Chemical & Physical Properties Source: Cheméo URL: [Link]

  • Title: (r)-3-Ethyl-4-methylpentanol Source: PubChem - NIH URL: [Link]

  • Title: Phenol, 3-ethyl-4-methyl- Source: NIST WebBook URL: [Link]

  • Title: (4-ethylphenyl)methanol - Solubility Source: Solubility of Things URL: [Link]

  • Title: Efficient conversion of aromatic and phenylpropanoid alcohols to acids by the cascade biocatalysis of alcohol and aldehyde dehydrogenases Source: PMC - NCBI URL: [Link]

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Application

Application Notes and Protocols for the Large-Scale Synthesis of (3-Ethyl-4-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the large-scale synthesis of (3-Ethyl-4-methylphenyl)me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the large-scale synthesis of (3-Ethyl-4-methylphenyl)methanol, a key intermediate in the pharmaceutical and fine chemical industries. Two primary, industrially viable synthetic routes are presented: the Grignard reaction and the reduction of 3-ethyl-4-methylbenzaldehyde. This guide offers detailed, step-by-step protocols, discusses the causality behind experimental choices, and emphasizes the critical safety and scalability considerations inherent in large-scale chemical manufacturing. The information is grounded in authoritative references to ensure scientific integrity and provide a framework for process optimization and validation.

Introduction and Strategic Overview

(3-Ethyl-4-methylphenyl)methanol is a substituted benzyl alcohol derivative whose structural motif is of significant interest in the development of various active pharmaceutical ingredients (APIs) and specialty chemicals. The selection of a synthetic route for its large-scale production is a critical decision, governed by factors such as cost of raw materials, process safety, scalability, and desired purity of the final product. This guide will explore two robust and scalable methods, providing the necessary detail for researchers and process chemists to make informed decisions.

Route 1: Grignard Synthesis. This classical organometallic approach offers a direct and efficient method for carbon-carbon bond formation. It is particularly advantageous when the corresponding aryl halide is readily available and cost-effective. However, the highly reactive and moisture-sensitive nature of Grignard reagents necessitates stringent process control, especially at a large scale.

Route 2: Reduction of 3-Ethyl-4-methylbenzaldehyde. This route involves the initial synthesis of the corresponding aldehyde followed by its reduction to the desired alcohol. This two-step approach can offer advantages in terms of safety and the availability of a wider range of reducing agents, including milder and more selective options.

The choice between these routes will ultimately depend on the specific capabilities and constraints of the manufacturing facility.

Synthesis of the Key Intermediate: 3-Ethyl-4-methylbenzaldehyde

A common precursor for the reduction pathway is 3-ethyl-4-methylbenzaldehyde. A reliable method for its synthesis on a large scale is the Étard reaction, which involves the direct oxidation of the methyl group of 3-ethyl-4-methyltoluene (a substituted toluene).

Étard Reaction: Mechanism and Considerations

The Étard reaction utilizes chromyl chloride (CrO₂Cl₂) to oxidize a methyl group on an aromatic ring to an aldehyde. The reaction proceeds through the formation of a solid Étard complex, which is then hydrolyzed under reducing conditions to yield the aldehyde.[1][2] This two-step process within a single reaction vessel helps to prevent over-oxidation to the carboxylic acid.[1]

Key considerations for large-scale Étard reactions include:

  • Solvent Selection: Non-polar solvents such as carbon tetrachloride, chloroform, or carbon disulfide are typically used.[1] For large-scale operations, the choice of solvent must also consider toxicity, environmental impact, and ease of recovery.

  • Temperature Control: The initial reaction with chromyl chloride is exothermic and requires careful temperature management to avoid runaway reactions.

  • Stoichiometry: Precise control of the chromyl chloride to substrate ratio is crucial to maximize aldehyde yield and minimize side products.

  • Work-up: The decomposition of the Étard complex must be performed under reducing conditions, for example, with a saturated aqueous solution of sodium sulfite, to prevent oxidation of the newly formed aldehyde.[1][2]

Protocol: Large-Scale Synthesis of 3-Ethyl-4-methylbenzaldehyde via Étard Reaction

Disclaimer: This protocol is a representative procedure and should be adapted and optimized for specific equipment and safety protocols. A thorough risk assessment must be conducted before implementation.

Materials and Equipment:

  • Large-scale reaction vessel with overhead stirring, temperature control (heating/cooling jacket), and a inert gas inlet/outlet.

  • Addition funnel for controlled liquid addition.

  • Quenching vessel.

  • Extraction and distillation equipment.

  • 3-Ethyl-4-methyltoluene

  • Chromyl chloride (CrO₂Cl₂)

  • Carbon tetrachloride (or a suitable alternative non-polar solvent)

  • Saturated aqueous sodium sulfite solution

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, flame-retardant lab coat.

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: Charge the reactor with 3-ethyl-4-methyltoluene and carbon tetrachloride. Cool the mixture to 0-5 °C with constant stirring.

  • Addition of Chromyl Chloride: Slowly add a solution of chromyl chloride in carbon tetrachloride via the addition funnel over a period of 2-4 hours, maintaining the internal temperature below 10 °C. The formation of a dark brown precipitate (the Étard complex) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Cool the reaction mixture back to 0-5 °C. In a separate vessel, prepare a stirred solution of saturated aqueous sodium sulfite. Slowly and carefully transfer the reaction mixture to the sodium sulfite solution. This step is exothermic and requires efficient cooling.

  • Extraction: After the decomposition of the complex is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude 3-ethyl-4-methylbenzaldehyde can be purified by vacuum distillation.

Route 1: Large-Scale Synthesis via Grignard Reaction

This route involves the formation of a Grignard reagent from a suitable aryl halide, followed by its reaction with formaldehyde.

Grignard Reaction: Principles and Large-Scale Safety

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[3] However, the reagents are highly reactive and require strict anhydrous conditions as they react violently with water.[4]

Critical Safety Considerations for Large-Scale Grignard Reactions: [4][5][6][7]

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry. Large-scale reactors should be dried by heating under vacuum and purged with an inert gas.[8]

  • Initiation: The initiation of a Grignard reaction can be sluggish and then suddenly become highly exothermic. This poses a significant risk of a runaway reaction.[4] The use of initiators like iodine or 1,2-dibromoethane should be carefully controlled. Continuous flow processes are being developed to mitigate this initiation hazard.[9]

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents. For large-scale operations, THF is often preferred due to its higher boiling point and flash point, which can help to better control the reaction temperature.

  • Controlled Addition: The aryl halide should be added slowly and at a controlled rate to maintain a manageable reaction temperature and prevent the accumulation of unreacted starting material.[4]

  • Emergency Preparedness: The reactor should be equipped with an efficient cooling system and a pressure relief device. A quench solution (e.g., a weak acid) should be readily available in case of a thermal runaway.

Protocol: Large-Scale Synthesis of (3-Ethyl-4-methylphenyl)methanol via Grignard Reaction

Starting Material: 1-Bromo-3-ethyl-4-methylbenzene

Procedure:

  • Magnesium Activation: In a dry, inerted reactor, charge magnesium turnings. Briefly heat under vacuum and then cool under a stream of inert gas.

  • Grignard Reagent Formation: Add a small portion of a solution of 1-bromo-3-ethyl-4-methylbenzene in anhydrous THF to the magnesium. If the reaction does not initiate (indicated by a gentle reflux), a small crystal of iodine can be added. Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a steady reflux.

  • Reaction with Formaldehyde: Cool the Grignard reagent solution to 0-5 °C. In a separate vessel, prepare a solution of dry formaldehyde gas in anhydrous THF or use paraformaldehyde. Slowly add the formaldehyde source to the Grignard reagent, maintaining the temperature below 10 °C.

  • Quenching: After the addition is complete, slowly and carefully add the reaction mixture to a stirred, cold (0 °C) aqueous solution of a weak acid, such as ammonium chloride.

  • Work-up and Purification: Follow the extraction, washing, drying, and purification steps as outlined in section 2.2.

Route 2: Large-Scale Synthesis via Reduction of 3-Ethyl-4-methylbenzaldehyde

This route offers a potentially safer alternative to the Grignard synthesis, particularly at a very large scale. Two common reduction methods are presented.

Method A: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a relatively mild and selective reducing agent, making it a safer option than more reactive hydrides like lithium aluminum hydride (LiAlH₄).[10][11] It is commonly used in industrial processes for the reduction of aldehydes and ketones.[12]

Key Considerations for Large-Scale NaBH₄ Reductions: [13]

  • Solvent: Protic solvents like methanol or ethanol are typically used.

  • Temperature Control: The reaction is exothermic and requires cooling, especially during the addition of NaBH₄.

  • Quenching: Careful quenching with a weak acid is necessary to destroy excess NaBH₄ and hydrolyze the borate ester intermediate.

Protocol: Large-Scale Reduction with Sodium Borohydride

Procedure:

  • Charging the Reactor: In a suitable reactor, dissolve 3-ethyl-4-methylbenzaldehyde in methanol. Cool the solution to 0-5 °C.

  • Addition of NaBH₄: Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 15 °C.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly add a dilute aqueous acid (e.g., 1M HCl) to adjust the pH to ~6-7.

  • Work-up and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash, dry, and purify the product as described in section 2.2.

Method B: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is an increasingly popular method for large-scale reductions as it avoids the use of hazardous molecular hydrogen gas and pyrophoric metal hydrides.[14] Common hydrogen donors include formic acid, ammonium formate, or isopropanol.[14][15]

Key Considerations for Large-Scale CTH:

  • Catalyst Selection: Palladium on carbon (Pd/C) is a common and effective catalyst.

  • Hydrogen Donor: Formic acid is an efficient and readily available hydrogen donor.

  • Temperature and Pressure: The reaction conditions are typically mild, often at or near atmospheric pressure.

Protocol: Large-Scale Catalytic Transfer Hydrogenation

Procedure:

  • Charging the Reactor: To a reactor, add 3-ethyl-4-methylbenzaldehyde, a suitable solvent (e.g., methanol or isopropanol), and the Pd/C catalyst.

  • Addition of Hydrogen Donor: Slowly add formic acid to the mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir until the reaction is complete.

  • Work-up and Purification: Cool the reaction mixture and filter off the catalyst. The catalyst can often be recovered and reused. Concentrate the filtrate and then proceed with a standard aqueous work-up and purification as described in section 2.2.

Data Presentation and Analysis

ParameterRoute 1: Grignard SynthesisRoute 2A: NaBH₄ ReductionRoute 2B: Catalytic Transfer Hydrogenation
Starting Material 1-Bromo-3-ethyl-4-methylbenzene3-Ethyl-4-methylbenzaldehyde3-Ethyl-4-methylbenzaldehyde
Key Reagents Magnesium, FormaldehydeSodium BorohydridePd/C, Formic Acid
Typical Solvents Anhydrous THF or Diethyl EtherMethanol or EthanolMethanol or Isopropanol
Key Hazards Pyrophoric reagents, runaway reactionFlammable solvents, hydrogen evolutionFlammable solvents, catalyst handling
Process Control Strict anhydrous conditions, temp. controlTemperature control during additionCatalyst filtration and handling
Relative Cost Dependent on aryl bromide costGenerally cost-effectiveCatalyst cost can be a factor
Environmental Impact Magnesium salt wasteBorate salt wasteCatalyst recovery is key

Experimental Workflows and Diagrams

Workflow for the Synthesis of (3-Ethyl-4-methylphenyl)methanol

Synthesis_Workflow cluster_aldehyde PART A: Aldehyde Synthesis cluster_alcohol PART B: Alcohol Synthesis A1 3-Ethyl-4-methyltoluene A2 Etard Reaction (Chromyl Chloride) A1->A2 A3 3-Ethyl-4-methylbenzaldehyde A2->A3 B2 Route 2: Reduction A3->B2 A3->B2 Input for Reduction B1 Route 1: Grignard Synthesis B3 (3-Ethyl-4-methylphenyl)methanol B1->B3 B2->B3 B4 1-Bromo-3-ethyl-4-methylbenzene B4->B1 B5 Mg, Formaldehyde B5->B1

Caption: Overall workflow for the synthesis of (3-Ethyl-4-methylphenyl)methanol.

Reaction Mechanism: Grignard Synthesis

Grignard_Mechanism reagent R-MgX (Grignard Reagent) formaldehyde HCHO (Formaldehyde) reagent->formaldehyde Nucleophilic Attack intermediate [R-CH2-O-MgX] (Alkoxide Intermediate) formaldehyde->intermediate workup H3O+ (Aqueous Work-up) intermediate->workup product R-CH2-OH (Primary Alcohol) workup->product

Caption: Simplified mechanism of the Grignard reaction with formaldehyde.

Reaction Mechanism: Sodium Borohydride Reduction

NaBH4_Reduction aldehyde R-CHO (Aldehyde) intermediate [R-CH(O-)-H] (Alkoxide Intermediate) aldehyde->intermediate nabh4 NaBH4 hydride H- nabh4->hydride hydride->aldehyde Hydride Attack solvent Solvent-H (e.g., MeOH) intermediate->solvent Protonation product R-CH2-OH (Primary Alcohol) solvent->product

Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.

Conclusion

The large-scale synthesis of (3-Ethyl-4-methylphenyl)methanol can be successfully achieved through either a Grignard reaction or a reduction pathway. The choice of the optimal route requires a careful evaluation of safety, cost, and operational considerations. The protocols and insights provided in this guide offer a solid foundation for process development and scale-up, emphasizing the importance of robust safety measures and a thorough understanding of the underlying chemical principles. For any large-scale synthesis, it is imperative to conduct thorough hazard evaluations and pilot-scale runs to ensure a safe and efficient process.

References

  • Sodium Borohydride (NaBH4) - Common Organic Chemistry . Organic Chemistry Portal. [Link]

  • Sodium Borohydride (NaBH4) Reduction . Organic Synthesis. [Link]

  • Preparation of Ethyl 4-methylbenzoate . Organic Syntheses. [Link]

  • Nie, R., Tao, Y., Nie, Y., et al. Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts.
  • Grignard Reaction Safety . American Chemical Society. [Link]

  • Kemira Sodium Borohydride NaBH4 An effective reducing agent . Ecochem. [Link]

  • Étard reaction . Wikipedia. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . Master Organic Chemistry. [Link]

  • Kryk, H., Hessel, G., & Schmitt, W. (2007). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Organic Process Research & Development.
  • Beydoun, K., Thenert, K., Wiesenthal, J., Hoppe, C., & Klankermayer, J. (2017). Utilization of Formic Acid as C1 Building Block for the Ruthenium‐Catalyzed Synthesis of Formaldehyde Surrogates.
  • Chemical Brand Supported Through R&D Scale Up . Sigma-HSE. [Link]

  • Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring . Semantic Scholar. [Link]

  • Nie, R., Tao, Y., Nie, Y., et al. (2021).
  • ETARD REACTION . Sciencemadness.org. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale . ChemRxiv. [Link]

  • Etard Reaction Mechanism . BYJU'S. [Link]

  • Review of Chemical Processes for the Synthesis of Sodium Borohydride . Millennium Cell Inc. [Link]

  • Li, A., & Rangarajan, S. (2025). Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts.
  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review . ResearchGate. [Link]

  • 3-ethyl-4-methylbenzaldehyde . Chemspace. [Link]

  • Large-Scale Grignard Reagents production via Flow Process with Chemium and Valsynthese . Discoveracs.org. [Link]

  • 3-ethyl-4-methylbenzaldehyde (C10H12O) . PubChemLite. [Link]

  • Thieme - UCL Discovery . [Link]

  • 3-Ethyl-4-methylbenzaldehyde . PubChem. [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol . ResearchGate. [Link]

  • RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL . [Link]

  • Liu, S., Cui, C., & Sun, J. (2017). A Novel Synergistic 4-column Methanol Distillation Process. Chemical Engineering Transactions.
  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions . [Link]

  • Process for the purification of methanol by distillation.
  • 7: The Grignard Reaction (Experiment) . Chemistry LibreTexts. [Link]

  • Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol . [Link]

  • A Novel Synergistic 4-column Methanol Distillation Process . [Link]

  • A methanol synthesis process layout for large production capacity.
  • Optimization of Methanol Synthesis under Forced Periodic Operation . MDPI. [Link]

  • Innovative Methanol Synthesis Process by Using Exergy Recuperative Pressure and Heat Circulation Modules . [Link]

Sources

Method

Application Notes and Protocols for the Purification of Crude (3-Ethyl-4-methylphenyl)methanol

Abstract This comprehensive guide provides detailed application notes and validated protocols for the purification of crude (3-Ethyl-4-methylphenyl)methanol. It is intended for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of crude (3-Ethyl-4-methylphenyl)methanol. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document moves beyond a simple recitation of steps, delving into the rationale behind procedural choices to ensure robust and reproducible purification outcomes. We will explore purification strategies including column chromatography, recrystallization, and distillation, supported by practical insights and troubleshooting advice.

Introduction: The Importance of Purity for (3-Ethyl-4-methylphenyl)methanol

(3-Ethyl-4-methylphenyl)methanol is a substituted benzyl alcohol derivative. Like many benzyl alcohols, it serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), fragrances, and specialty chemicals.[1][2] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, decreased yields of the final product, and potential safety concerns.

Common synthetic routes to substituted benzyl alcohols, such as the reduction of the corresponding benzaldehyde or the Grignard reaction, can introduce a variety of impurities.[1][3] These may include unreacted starting materials, by-products like the corresponding benzoic acid or dibenzyl ether, and residual solvents.[4][5] Therefore, effective purification is a critical and non-negotiable step in any synthetic workflow involving this compound.

This guide provides a systematic approach to purifying crude (3-Ethyl-4-methylphenyl)methanol, enabling researchers to obtain a high-purity product suitable for their specific downstream applications.

Pre-Purification Analysis: Know Your Impurities

Before selecting a purification strategy, it is essential to have a preliminary understanding of the likely impurities in your crude mixture. This knowledge will inform the choice of the most effective purification technique.

Common Impurities in Crude (3-Ethyl-4-methylphenyl)methanol:

  • (3-Ethyl-4-methyl)benzaldehyde: The precursor if the synthesis involved a reduction reaction.

  • (3-Ethyl-4-methyl)benzoic acid: Formed by over-oxidation of the aldehyde or alcohol.

  • Bis(3-ethyl-4-methylphenyl) ether: A common by-product in reactions involving benzyl alcohols, especially under acidic or high-temperature conditions.[4][5]

  • Unreacted Grignard reagents and their by-products: If a Grignard synthesis was employed.

  • Solvents: Residual solvents from the reaction and work-up steps.

A preliminary analysis by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy can provide valuable insights into the composition of the crude material and help guide the purification process.[6]

Purification Strategy Selection

The choice of purification method depends on the physical state of the crude product (solid or oil), the nature and quantity of impurities, and the desired final purity.

Purification_Decision_Tree Start Crude (3-Ethyl-4-methylphenyl)methanol IsSolid Is the crude product a solid? Start->IsSolid IsThermallyStable Is the compound thermally stable? IsSolid->IsThermallyStable No Recrystallization Recrystallization IsSolid->Recrystallization Yes ColumnChromatography Column Chromatography IsThermallyStable->ColumnChromatography No Distillation Distillation IsThermallyStable->Distillation Yes HighPurity High Purity Product ColumnChromatography->HighPurity Recrystallization->HighPurity Distillation->HighPurity

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Degradation of (3-Ethyl-4-methylphenyl)methanol

Ticket ID: #STAB-3E4M-001 Subject: Troubleshooting degradation profiles under stress conditions (ICH Q1A) Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-3E4M-001 Subject: Troubleshooting degradation profiles under stress conditions (ICH Q1A) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the technical support hub for (3-Ethyl-4-methylphenyl)methanol . This guide addresses specific stability issues encountered during forced degradation studies and analytical method development.

Molecule Context: This compound is a substituted benzyl alcohol . Its stability profile is dominated by the reactivity of the benzylic carbon.

  • Key Structural Feature: The electron-donating alkyl groups (3-ethyl, 4-methyl) at the meta and para positions stabilize the benzylic carbocation intermediate.

  • Implication: This molecule is significantly more reactive toward acid-catalyzed etherification (dimerization/solvolysis) than unsubstituted benzyl alcohol.

PropertyValueCritical Note
Formula

MW 150.22 g/mol
Reactivity High (Benzylic)Prone to auto-oxidation and acid-catalyzed condensation.
Diagnostic Guide: Common Degradation Pathways

Use the following modules to identify unknown impurity peaks in your chromatograms.

Module A: Oxidative Stress (The "Red" Pathway)

Symptom: Appearance of peaks at Relative Retention Time (RRT) ~1.1 and ~1.3. Mass Shift: [M-2] and [M+14].

  • The Issue: Benzyl alcohols are primary targets for auto-oxidation. The hydroxymethyl group (-CH2OH) oxidizes first to the aldehyde, then to the carboxylic acid.

  • Mechanism: Radical abstraction of the benzylic hydrogen.

    • (3-Ethyl-4-methylphenyl)methanol

      
      3-Ethyl-4-methylbenzaldehyde  (MW 148.2, -2 Da).
      
    • 3-Ethyl-4-methylbenzaldehyde

      
      3-Ethyl-4-methylbenzoic acid  (MW 164.2, +14 Da).
      
    • Note: While the ethyl side chain can oxidize (benzylic oxidation to a ketone), the primary alcohol oxidation is kinetically favored under standard stress conditions.

Troubleshooting Q&A:

Q: I see the aldehyde peak increasing even in my "control" sample sitting in the autosampler. A: This is likely auto-oxidation . Benzyl alcohols can degrade in solution if exposed to headspace oxygen.

  • Fix: Use amber glassware. Purge solvents with nitrogen/argon. Keep autosampler temperature at 4°C. Add an antioxidant (e.g., BHT) if permissible for the assay.

Module B: Acidic Stress & The "Diluent Trap"

Symptom: Appearance of a lipophilic peak (High RRT) or a peak with +14 Da mass shift. Mass Shift: [2M - 18] (Dimer) or [M + 14] (Methyl Ether).

  • The Issue: Acidic conditions protonate the hydroxyl group, creating a good leaving group (

    
    ).[1] The resulting carbocation is stabilized by the 3-ethyl and 4-methyl groups, making it highly susceptible to nucleophilic attack.
    
  • The "Diluent Trap": If you stress the sample in acid (HCl) and then dilute with Methanol for HPLC analysis, the methanol acts as a nucleophile.

    • Reaction:

      
       (Methyl Ether).
      
    • Result: You manufacture an artifact impurity (Methyl ether, MW 164.2) that was not in the original sample.

Troubleshooting Q&A:

Q: My acid stress sample shows a huge peak at RRT 2.5. What is it? A: This is likely the Symmetrical Dimer (Dibenzyl Ether) .

  • Mechanism: In the absence of a better nucleophile (like methanol), two molecules of the parent compound react:

    
    .
    
  • Mass:

    
     Da.
    
Visualizing the Pathways

The following diagram maps the causality between stress conditions and observed impurities.

DegradationPathways Parent (3-Ethyl-4-methylphenyl)methanol (MW 150.2) Aldehyde Aldehyde Impurity (MW 148.2) [M-2H] Parent->Aldehyde Oxidation (Air/Peroxides) Carbocation Benzylic Carbocation (Intermediate) Parent->Carbocation Acid Hydrolysis (-H2O) Acid Benzoic Acid Impurity (MW 164.2) [M+O-2H] Aldehyde->Acid Further Oxidation Dimer Symmetrical Ether (Dimer) (MW 282.4) [2M-H2O] Carbocation->Dimer Reaction with Parent MeEther Methyl Ether Artifact (MW 164.2) (If MeOH used) Carbocation->MeEther Reaction with Methanol

Figure 1: Mechanistic degradation map. Red path indicates oxidative stress; Green/Grey paths indicate acid-catalyzed solvolysis.

Standardized Forced Degradation Protocol

To validate these pathways in your lab, follow this ICH Q1A(R2) compliant protocol.

Prerequisites:

  • Sample Concentration: 1.0 mg/mL (nominal).

  • Diluent: Acetonitrile:Water (50:50). Do NOT use Methanol for Acid/Base steps to avoid artifacts.

Stress TypeConditionTargetExpected Degradant
Acid Hydrolysis 0.1 N HCl, 60°C, 2-24 hrs10-20% LossDimer (RRT > 2.0). Note: Neutralize with NaOH before injection.
Base Hydrolysis 0.1 N NaOH, 60°C, 2-24 hrs10-20% LossGenerally stable, but may see minor oxidation.
Oxidation 3%

, RT, 1-4 hrs
10-20% LossAldehyde (M-2) & Acid (M+14).
Thermal 80°C (Solid State), 7 days< 5% LossDimer (via dehydration) or Aldehyde (via air).
Photolytic 1.2 million lux hours (ICH Q1B)VariableAldehyde (Radical mechanism) or Acetal formation.
Troubleshooting Decision Tree

Use this logic flow to solve "Unknown Peak" investigations.

TroubleshootingTree Start Unknown Impurity Detected CheckMass Check Mass Spectrum (LC-MS) Start->CheckMass Mass164 Mass = 164 Da (+14 vs Parent) CheckMass->Mass164 Mass148 Mass = 148 Da (-2 vs Parent) CheckMass->Mass148 Mass282 Mass = 282 Da (Dimer) CheckMass->Mass282 CondCheck Check Stress Condition Mass164->CondCheck Degradant: Aldehyde\nCheck Headspace/Peroxides Degradant: Aldehyde Check Headspace/Peroxides Mass148->Degradant: Aldehyde\nCheck Headspace/Peroxides Degradant: Dimer\nCheck Acid/Heat Degradant: Dimer Check Acid/Heat Mass282->Degradant: Dimer\nCheck Acid/Heat AcidSolv Artifact: Methyl Ether Did you use MeOH? CondCheck->AcidSolv Acid Stress OxidProd Degradant: Benzoic Acid Real oxidative impurity CondCheck->OxidProd Oxidative Stress

Figure 2: Rapid diagnostic flowchart for impurity identification.

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] Geneva, 2003.

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews 59.1 (2007): 59-96.

  • Bocedi, A., et al. "Oxidation of Benzyl Alcohol by Fenton Reagents.
  • Master Organic Chemistry. "Synthesis of Ethers via Acid-Catalyzed Dehydration of Alcohols." (Mechanism of dimerization).

Sources

Optimization

Technical Support Center: Resolving Impurities in (3-Ethyl-4-methylphenyl)methanol Samples

Welcome to the technical support center for (3-Ethyl-4-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve puri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Ethyl-4-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis and handling of this compound. Our approach is rooted in mechanistic understanding and practical, field-proven methodologies to ensure the integrity of your experimental outcomes.

I. Understanding the Impurity Profile of (3-Ethyl-4-methylphenyl)methanol

The purity of (3-Ethyl-4-methylphenyl)methanol is paramount for its successful application in research and development. Impurities can arise from various stages, including the synthetic route, work-up procedures, and storage. A common and efficient synthesis of (3-Ethyl-4-methylphenyl)methanol involves the reduction of 3-ethyl-4-methylbenzaldehyde.

This synthetic pathway, while generally robust, can lead to a predictable set of impurities that are crucial to identify and mitigate.

Diagram 1: Synthetic Pathway and Potential Impurities

G cluster_synthesis Synthesis of 3-Ethyl-4-methylbenzaldehyde cluster_reduction Reduction to (3-Ethyl-4-methylphenyl)methanol cluster_impurities Potential Impurities Starting_Materials_Aldehyde e.g., 1-Ethyl-2-methylbenzene Aldehyde_Synthesis Gatterman-Koch or similar Starting_Materials_Aldehyde->Aldehyde_Synthesis Various Reagents 3-Ethyl-4-methylbenzaldehyde 3-Ethyl-4-methylbenzaldehyde Aldehyde_Synthesis->3-Ethyl-4-methylbenzaldehyde Isomeric_Impurities Positional Isomers (e.g., 2-Ethyl-5-methylphenyl)methanol Aldehyde_Synthesis->Isomeric_Impurities Non-selective Synthesis Reduction Reduction Reaction 3-Ethyl-4-methylbenzaldehyde->Reduction Reduction Over_Oxidized_Acid 3-Ethyl-4-methylbenzoic Acid (from aldehyde oxidation) 3-Ethyl-4-methylbenzaldehyde->Over_Oxidized_Acid Air Oxidation Reducing_Agent e.g., NaBH4, LiAlH4 Reducing_Agent->Reduction (3-Ethyl-4-methylphenyl)methanol (3-Ethyl-4-methylphenyl)methanol Reduction->(3-Ethyl-4-methylphenyl)methanol Desired Product Unreacted_Aldehyde Unreacted 3-Ethyl-4-methylbenzaldehyde Reduction->Unreacted_Aldehyde Incomplete Reaction Solvent_Residues Residual Solvents (e.g., THF, Ethanol) (3-Ethyl-4-methylphenyl)methanol->Solvent_Residues Incomplete Removal

Caption: Synthetic route and common impurity sources.

II. Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Analytical Troubleshooting

Question 1: I see an unexpected peak in my HPLC/GC-MS analysis. How do I identify it?

Answer:

An unexpected peak can originate from several sources. A systematic approach is key to its identification.

  • Hypothesize Potential Impurities: Based on the synthetic route (reduction of 3-ethyl-4-methylbenzaldehyde), the most probable impurities are:

    • Unreacted Starting Material: 3-ethyl-4-methylbenzaldehyde.

    • Over-oxidized Product: 3-ethyl-4-methylbenzoic acid.[1]

    • Isomeric Impurities: Positional isomers such as (2-ethyl-5-methylphenyl)methanol, arising from the synthesis of the starting aldehyde.

    • Solvent Residues: From the reaction or purification steps (e.g., THF, ethanol, ethyl acetate).

  • Analyze the Data:

    • GC-MS: Compare the mass spectrum of the unknown peak with library data. The molecular ion peak and fragmentation pattern are crucial. For example, benzyl alcohol and its derivatives often show characteristic fragments.[2][3]

    • HPLC-UV: The retention time and UV spectrum can provide clues. If you have standards for the suspected impurities, run them under the same conditions for comparison.

    • NMR Spectroscopy: If the impurity can be isolated or is present in a significant amount, ¹H and ¹³C NMR are powerful tools for structural elucidation. Residual solvents have characteristic chemical shifts that are well-documented.[4][5]

Question 2: My HPLC peaks for the main compound and an impurity are co-eluting. How can I improve the separation?

Answer:

Co-elution is a common challenge, especially with structurally similar isomers. Here are several strategies to improve resolution:

  • Modify the Mobile Phase:

    • Change the Organic Modifier: If you are using methanol, try acetonitrile or vice versa. The different selectivities of these solvents can alter the retention behavior of your compounds.

    • Adjust the pH: If your impurity is acidic (like 3-ethyl-4-methylbenzoic acid) or basic, adjusting the pH of the aqueous component of the mobile phase can significantly change its retention time.

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help resolve peaks with different polarities.

  • Change the Stationary Phase:

    • If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. For aromatic compounds and positional isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer enhanced resolution due to π-π interactions.

  • Optimize Other Parameters:

    • Temperature: Lowering the column temperature can sometimes improve resolution, although it will increase analysis time.

    • Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve separation, but again, at the cost of longer run times.

Question 3: I suspect my sample has degraded during storage. What are the likely degradation products?

Answer:

(3-Ethyl-4-methylphenyl)methanol, like other benzyl alcohols, is susceptible to oxidation. The primary degradation product is the corresponding aldehyde, 3-ethyl-4-methylbenzaldehyde.[1] Further oxidation can lead to the formation of 3-ethyl-4-methylbenzoic acid.[1] To minimize degradation, store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

Purification Troubleshooting

Question 1: My recrystallization is not yielding pure crystals. What can I do?

Answer:

A successful recrystallization depends heavily on the choice of solvent and the procedure.

  • Solvent Selection is Key: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7][8] For aromatic alcohols, common solvent systems include:

    • Single Solvents: Ethanol, methanol, isopropanol, toluene, or ethyl acetate.

    • Solvent Pairs: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble).[9] Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Use the minimum amount of hot solvent to completely dissolve the crude product. If insoluble impurities are present, perform a hot filtration.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.

    • Scratch the Flask: If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.

    • Seed Crystals: Adding a small, pure crystal of the desired compound can initiate crystallization.

    • Wash the Crystals: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

Question 2: I am performing column chromatography, but the separation is poor.

Answer:

Poor separation in column chromatography can be due to several factors.

  • Solvent System (Eluent):

    • Polarity: The polarity of the eluent is critical. For separating (3-Ethyl-4-methylphenyl)methanol from less polar impurities (like unreacted aldehyde), start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity. For more polar impurities (like the carboxylic acid), a more polar eluent will be needed.

    • TLC is Your Guide: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of around 0.2-0.3 for the desired compound.

  • Column Packing:

    • Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the eluent and load it onto the column in a narrow band. Using too much solvent to load the sample will result in a broad initial band and poor separation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store (3-Ethyl-4-methylphenyl)methanol to prevent impurity formation?

A1: To maintain the purity of (3-Ethyl-4-methylphenyl)methanol, it should be stored in a tightly sealed container under an inert atmosphere (such as nitrogen or argon) to prevent oxidation. It is also advisable to store it in a cool, dark place to minimize degradation from heat and light.

Q2: What are the expected ¹H NMR chemical shifts for (3-Ethyl-4-methylphenyl)methanol?

  • Aromatic protons: Three signals in the range of 6.9-7.3 ppm.

  • -CH₂OH (benzylic protons): A singlet around 4.5-4.7 ppm.

  • -OH (hydroxyl proton): A broad singlet, the position of which can vary depending on the concentration and solvent.

  • -CH₂- (ethyl group): A quartet around 2.6 ppm.

  • -CH₃ (methyl group on the ring): A singlet around 2.2 ppm.

  • -CH₃ (ethyl group): A triplet around 1.2 ppm.

Q3: What are the characteristic mass spectral fragments for (3-Ethyl-4-methylphenyl)methanol?

A3: Based on predicted data and the fragmentation of similar benzyl alcohols, you can expect to see the following in the mass spectrum:[10]

  • Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (150.22 g/mol ).

  • [M-H]⁺: A peak at m/z 149.

  • [M-OH]⁺: A peak at m/z 133, corresponding to the loss of the hydroxyl group.

  • [M-H₂O]⁺: A peak at m/z 132, from the loss of water.

  • Tropylium Ion: A prominent peak at m/z 91, which is characteristic of many benzyl compounds.

IV. Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a starting point for the HPLC analysis of (3-Ethyl-4-methylphenyl)methanol. Optimization may be required based on your specific system and impurity profile.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% A to 30% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Protocol 2: GC-MS Method for Impurity Identification

This method is suitable for identifying volatile impurities.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temp. 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40-450 amu
Diagram 2: General Workflow for Impurity Resolution

G Crude_Sample Crude (3-Ethyl-4-methylphenyl)methanol Sample Analytical_Screening Analytical Screening (TLC, HPLC, GC-MS) Crude_Sample->Analytical_Screening Impurity_Identification Impurity Identification Analytical_Screening->Impurity_Identification Purification_Strategy Select Purification Strategy Impurity_Identification->Purification_Strategy Recrystallization Recrystallization Purification_Strategy->Recrystallization Column_Chromatography Column Chromatography Purification_Strategy->Column_Chromatography Final_Analysis Final Purity Analysis Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: A systematic approach to sample purification.

V. References

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of (3-Ethyl-4-methylphenyl)methanol in Solution

Welcome to the technical support center for (3-Ethyl-4-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Ethyl-4-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of (3-Ethyl-4-methylphenyl)methanol in various solution-based applications. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity and reliability of your experiments and formulations.

Understanding the Stability of (3-Ethyl-4-methylphenyl)methanol

(3-Ethyl-4-methylphenyl)methanol, an aromatic alcohol, is susceptible to degradation, primarily through oxidation. This process can compromise the purity of the compound, leading to the formation of impurities that may affect experimental outcomes and the safety profile of a final product. The primary degradation pathway involves the oxidation of the benzylic alcohol group to form the corresponding aldehyde, (3-Ethyl-4-methyl)benzaldehyde, which can be further oxidized to (3-Ethyl-4-methyl)benzoic acid.[1][2] This degradation can be initiated by several factors, including exposure to atmospheric oxygen, light, elevated temperatures, and incompatible excipients in a formulation.[3][4]

The presence of ethyl and methyl groups on the phenyl ring influences the molecule's stability. These electron-donating alkyl groups can increase the electron density of the aromatic ring, potentially making the benzylic position more susceptible to oxidation compared to unsubstituted benzyl alcohol.[5] Therefore, careful consideration of formulation and storage conditions is crucial.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and formulation of (3-Ethyl-4-methylphenyl)methanol solutions.

Q1: I've observed a yellowish discoloration in my (3-Ethyl-4-methylphenyl)methanol solution over time. What is the likely cause?

A1: A yellowish discoloration is a common indicator of degradation, specifically the formation of the corresponding benzaldehyde derivative.[6] This is a result of oxidation of the benzylic alcohol. This process can be accelerated by exposure to oxygen, light, and elevated temperatures. To confirm this, we recommend analyzing the solution using a stability-indicating HPLC method.

Q2: My solution of (3-Ethyl-4-methylphenyl)methanol shows a decrease in potency and the appearance of a new peak in the HPLC chromatogram. How can I identify the new peak?

A2: The new peak is likely a degradation product. The most probable initial degradation product is (3-Ethyl-4-methyl)benzaldehyde, formed through oxidation. Further oxidation could lead to (3-Ethyl-4-methyl)benzoic acid. To identify the peak, you can:

  • Co-injection: Spike your sample with a commercially available standard of the suspected aldehyde or carboxylic acid. An increase in the peak area of the unknown peak confirms its identity.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, which can be used to deduce its structure.

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile and semi-volatile degradation products.[7][8][9][10]

Q3: What is the optimal pH range for maintaining the stability of (3-Ethyl-4-methylphenyl)methanol in an aqueous solution?

Q4: I am developing a formulation for parenteral use. What are the key stability considerations?

A4: For parenteral formulations, preventing oxidation is paramount to ensure safety and efficacy. Key considerations include:

  • Inert Atmosphere: Manufacturing and packaging under an inert atmosphere, such as nitrogen, can significantly reduce oxidative degradation by minimizing contact with oxygen.[11]

  • Antioxidant Selection: The use of a suitable antioxidant is highly recommended. The choice of antioxidant will depend on the solvent system (aqueous or organic).

  • Packaging: Using amber or light-protective vials can prevent photodegradation.[3]

  • Excipient Compatibility: Ensure all excipients are compatible with (3-Ethyl-4-methylphenyl)methanol and do not promote degradation.

Q5: Can I autoclave a solution containing (3-Ethyl-4-methylphenyl)methanol for sterilization?

A5: Autoclaving involves high temperatures, which can accelerate the degradation of (3-Ethyl-4-methylphenyl)methanol. While some benzyl alcohol solutions can be autoclaved, there is a risk of increased benzaldehyde formation.[1] It is advisable to conduct a validation study to assess the impact of autoclaving on the purity of your specific formulation. If significant degradation occurs, sterile filtration is a recommended alternative.

In-Depth Experimental Protocols

Protocol 1: Forced Degradation Study for (3-Ethyl-4-methylphenyl)methanol

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[12][13][14][15]

Objective: To intentionally degrade (3-Ethyl-4-methylphenyl)methanol under various stress conditions to understand its degradation pathways.

Materials:

  • (3-Ethyl-4-methylphenyl)methanol

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Solvent for your formulation (e.g., water, ethanol, propylene glycol)

  • HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of (3-Ethyl-4-methylphenyl)methanol at a known concentration in your chosen solvent.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Expose a solid sample and a solution sample to 80°C in an oven for 48 hours.

  • Photodegradation:

    • Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated HPLC method.[1][16][17][18]

    • Monitor for the appearance of new peaks and a decrease in the main peak area.

Protocol 2: Stabilizing (3-Ethyl-4-methylphenyl)methanol Solutions with Antioxidants

Objective: To prevent the oxidative degradation of (3-Ethyl-4-methylphenyl)methanol in solution.

Antioxidant Selection:

The choice of antioxidant depends on the solvent system:

AntioxidantSolubilityTypical Concentration RangeMechanism of Action
Butylated Hydroxytoluene (BHT) Organic solvents, oils0.01% - 0.1%Free radical scavenger, donates a hydrogen atom to peroxy radicals.[19][20][[“]][22]
Ascorbic Acid (Vitamin C) Water0.05% - 0.2%Oxygen scavenger and reducing agent, readily donates electrons.[23][24][25][26]
Tocopherols (Vitamin E) Organic solvents, oils0.01% - 0.1%Free radical scavenger, particularly effective in lipid-based systems.[6]

Methodology for an Organic-Based Solution (using BHT):

  • Solvent Preparation: If your solvent is susceptible to peroxide formation (e.g., ethers), ensure it is peroxide-free before use.

  • BHT Dissolution: Dissolve the desired amount of BHT (e.g., 0.05% w/v) in a small portion of the organic solvent. Gentle warming may be required.

  • Compound Dissolution: Once the BHT is fully dissolved, add the (3-Ethyl-4-methylphenyl)methanol and the remaining solvent to achieve the final desired concentration.

  • Mixing: Mix thoroughly until the (3-Ethyl-4-methylphenyl)methanol is completely dissolved.

  • Storage: Store the solution in a well-sealed container, protected from light, and at the recommended storage temperature. Consider purging the headspace with an inert gas like nitrogen.[11]

Methodology for an Aqueous-Based Solution (using Ascorbic Acid):

  • Solvent Preparation: Use high-purity water (e.g., Water for Injection). Deoxygenate the water by sparging with nitrogen.

  • Ascorbic Acid Dissolution: Dissolve the desired amount of ascorbic acid (e.g., 0.1% w/v) in the deoxygenated water.

  • pH Adjustment: Adjust the pH of the solution to the optimal range for stability (typically pH 4-7) using a suitable buffer system.

  • Compound Dissolution: Add and dissolve the (3-Ethyl-4-methylphenyl)methanol.

  • Final Volume: Adjust to the final volume with deoxygenated water.

  • Storage: Store in a well-sealed, light-resistant container, preferably with an inert gas headspace.

Visualizing Degradation and Experimental Workflow

Degradation Pathway of (3-Ethyl-4-methylphenyl)methanol

A (3-Ethyl-4-methylphenyl)methanol B (3-Ethyl-4-methyl)benzaldehyde A->B Oxidation (O₂, Light, Heat) C (3-Ethyl-4-methyl)benzoic Acid B->C Further Oxidation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidative Stress Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Start Stock Solution of (3-Ethyl-4-methylphenyl)methanol Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Sources

Optimization

Technical Support Center: Characterization of (3-Ethyl-4-methylphenyl)methanol

Section 1: Understanding the Molecule - Physicochemical Properties A thorough characterization begins with a fundamental understanding of the molecule's properties. PropertyValueSource Molecular Formula C₁₀H₁₄O[1] Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Understanding the Molecule - Physicochemical Properties

A thorough characterization begins with a fundamental understanding of the molecule's properties.

PropertyValueSource
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
Appearance Expected to be a liquid or low-melting solidInferred from similar compounds
Solubility Sparingly soluble in water, soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate)General knowledge of benzyl alcohols

Section 2: FAQs and Troubleshooting in Chromatographic Analysis (HPLC/GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity assessment and quantification. However, their application to (3-Ethyl-4-methylphenyl)methanol is not without its challenges.

Frequently Asked Questions (HPLC)

Q1: I'm seeing a tailing peak for (3-Ethyl-4-methylphenyl)methanol on my C18 column. What's causing this and how can I fix it?

A1: Peak tailing for benzylic alcohols on reversed-phase columns is a common issue. The primary cause is often secondary interactions between the hydroxyl group of your analyte and residual, un-capped silanol groups on the silica-based stationary phase. These interactions are a form of unwanted ion-exchange, which retards the elution of a portion of the analyte molecules, leading to a "tail."

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase. Protonating the residual silanol groups (Si-O⁻ to Si-OH) will significantly reduce these secondary interactions.

    • Use a Sterically Protected or End-Capped Column: Modern HPLC columns often feature advanced end-capping or have bulky side chains that sterically hinder access to residual silanols. If you continue to face issues, consider switching to such a column.

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.[2]

    • Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the mobile phase. If a stronger solvent is used, it can cause peak distortion.[3]

Q2: I'm observing a new, small peak in my HPLC chromatogram after my (3-Ethyl-4-methylphenyl)methanol sample has been sitting on the autosampler for a few hours. What could it be?

A2: This is likely due to on-column or in-sample degradation. Benzylic alcohols are susceptible to oxidation, especially in the presence of trace metal contaminants or exposure to air and light.[4] The most probable degradation products are the corresponding aldehyde (3-ethyl-4-methylbenzaldehyde) and carboxylic acid (3-ethyl-4-methylbenzoic acid).

  • Confirmation and Prevention:

    • Spike with Standards: If available, inject standards of the suspected aldehyde and carboxylic acid to see if the retention times match the new peak.

    • LC-MS Analysis: If you have access to a mass spectrometer, analyze the peak to confirm its molecular weight. The aldehyde will have a molecular weight of 148.20 g/mol , and the acid will be 164.19 g/mol .

    • Sample Stability: To prevent this, prepare samples fresh and use amber vials to protect from light. If samples must be stored in the autosampler, ensure it is temperature-controlled (e.g., at 4°C).

Troubleshooting Workflow: HPLC Purity Analysis

hplc_troubleshooting start Start: Impure Peak Detected in HPLC purity_check Assess Peak Purity Is it a single peak with good symmetry? start->purity_check coelution Potential Co-elution | - Change gradient slope - Use a different column chemistry - Adjust mobile phase pH purity_check->coelution No, multiple peaks or poor shape tailing Peak Tailing | - Lower mobile phase pH (add 0.1% HCOOH) - Use end-capped column - Reduce sample concentration purity_check->tailing No, tailing fronting Peak Fronting | - Reduce sample concentration - Ensure sample is dissolved in mobile phase purity_check->fronting No, fronting ghost_peak Ghost Peak | - Run a blank gradient - Flush the column - Check mobile phase purity purity_check->ghost_peak Yes, but extra peaks appear degradation Degradation Product | - Prepare fresh sample - Use amber vials - Temperature-controlled autosampler purity_check->degradation Yes, but new peaks appear over time solved Problem Solved coelution->solved tailing->solved fronting->solved ghost_peak->solved degradation->solved

Caption: Troubleshooting workflow for HPLC peak purity issues.

Gas Chromatography (GC) Considerations

GC is also a powerful tool for analyzing (3-Ethyl-4-methylphenyl)methanol, especially for assessing volatile impurities.

Q3: My peaks in GC-MS are broad and I'm getting poor sensitivity. What should I check?

A3: Broad peaks and low sensitivity in GC can stem from several sources:

  • Active Sites in the Inlet or Column: The hydroxyl group of your analyte can interact with active sites (e.g., metal surfaces, silanols) in the GC system, leading to peak tailing and sample loss. Ensure you are using a deactivated inlet liner and a high-quality, low-bleed column.

  • Improper Injection Technique: A slow injection can cause band broadening. Use a fast injection speed.

  • Column Contamination: High-boiling point impurities from previous injections can accumulate at the head of the column, leading to poor peak shape. Bake out the column according to the manufacturer's instructions.

  • Leaks: A leak in the system will allow air to enter, which can degrade the column and affect detector performance. Check for leaks using an electronic leak detector.[5]

Section 3: Spectroscopic Characterization - What to Expect and How to Troubleshoot

Spectroscopic techniques provide the structural confirmation that complements chromatographic purity data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q4: What is the expected ¹H NMR spectrum for (3-Ethyl-4-methylphenyl)methanol, and what common impurities might I see?

  • Predicted ¹H NMR Resonances (in CDCl₃):

    • Ar-H: 3 protons in the aromatic region (~7.0-7.3 ppm), likely appearing as complex multiplets or distinct singlets/doublets depending on the exact coupling constants.

    • -CH₂OH: A singlet around 4.6 ppm. This peak may exchange with D₂O.

    • -OH: A broad singlet, the chemical shift of which is highly dependent on concentration and temperature (typically 1.5-2.5 ppm).

    • Ar-CH₂CH₃: A quartet around 2.6 ppm (2H).

    • Ar-CH₃: A singlet around 2.3 ppm (3H).

    • Ar-CH₂CH₃: A triplet around 1.2 ppm (3H).

  • Common Impurities Detectable by ¹H NMR:

    • Residual Solvents: Singlets or multiplets corresponding to solvents used in the synthesis or purification (e.g., ethyl acetate, hexane, methanol). Consulting a table of common NMR solvent impurities is highly recommended.[8]

    • Starting Materials: If the synthesis involved the reduction of 3-ethyl-4-methylbenzoic acid or its corresponding aldehyde, you might see residual signals from these compounds.

    • Oxidation Product (3-ethyl-4-methylbenzaldehyde): Look for a characteristic aldehyde proton singlet around 9.9 ppm.

Mass Spectrometry (MS)

Q5: What are the expected fragmentation patterns for (3-Ethyl-4-methylphenyl)methanol in EI-MS?

A5: The mass spectrum of a benzylic alcohol is typically characterized by a visible molecular ion peak and several key fragment ions.

  • Expected Fragments:

    • [M]⁺•: The molecular ion at m/z = 150.

    • [M-H]⁺: Loss of a hydrogen atom, m/z = 149.

    • [M-OH]⁺: Loss of the hydroxyl radical, leading to the 3-ethyl-4-methylbenzyl cation at m/z = 133.

    • [M-H₂O]⁺•: Loss of water, m/z = 132.

    • Tropylium-type ion: A rearrangement followed by loss of a propyl radical could lead to a tropylium-like ion at m/z = 105. A fragment corresponding to the loss of an ethyl group from the tropylium ion might also be observed.

    • Phenyl Cation Derivative: Loss of the -CH₂OH group would result in a fragment at m/z = 119.

Potential Degradation Pathway of (3-Ethyl-4-methylphenyl)methanol

degradation_pathway alcohol (3-Ethyl-4-methylphenyl)methanol (m/z = 150) aldehyde 3-Ethyl-4-methylbenzaldehyde (m/z = 148) alcohol->aldehyde Oxidation acid 3-Ethyl-4-methylbenzoic acid (m/z = 164) aldehyde->acid Further Oxidation

Caption: Oxidation degradation pathway of the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Q6: My FTIR spectrum of (3-Ethyl-4-methylphenyl)methanol looks noisy and the O-H stretch is very broad and shifted. Is this normal?

A6: Yes, this is quite common and often expected.

  • Broad O-H Stretch: The hydroxyl group (-OH) in alcohols readily forms intermolecular hydrogen bonds. This results in a very broad and strong absorption band typically in the region of 3200-3600 cm⁻¹.[9] The exact position and breadth can be affected by concentration (in solution) and the presence of any moisture. A very dilute sample in a non-polar solvent would show a sharper, "free" O-H stretch at a higher wavenumber.

  • Noisy Spectrum: A noisy spectrum can be due to insufficient scan time or atmospheric interference (water vapor and CO₂). To improve the signal-to-noise ratio, increase the number of scans. It is also crucial to run a background spectrum just before your sample to subtract atmospheric absorbances.

  • Key Expected FTIR Peaks:

    • O-H Stretch: Broad, strong peak around 3350 cm⁻¹.

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong peak in the 1000-1250 cm⁻¹ region.

Section 4: Experimental Protocol - HPLC-UV Purity Method

This protocol provides a starting point for the purity determination of (3-Ethyl-4-methylphenyl)methanol. It should be validated for your specific instrumentation and needs.

Objective: To determine the purity of (3-Ethyl-4-methylphenyl)methanol and identify potential degradation products.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • (3-Ethyl-4-methylphenyl)methanol sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm and 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 70 30
      15.0 20 80
      17.0 20 80
      17.1 70 30

      | 20.0 | 70 | 30 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (3-Ethyl-4-methylphenyl)methanol and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of the detector.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the sample and record the chromatogram.

    • Calculate the area percent of the main peak to determine purity.

References

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  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2002088058A1 - Process for the preparation of benzyl alcohols.
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  • Colorado State University. (n.d.). Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. Retrieved from [Link]

  • US Pharmacopeia. (2022, December 1). Benzyl Alcohol. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Retrieved from [Link]

  • Reddit. (2014, April 8). IR Spectrum of Benzyl Alcohol(?). Retrieved from [Link]

  • PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous spectrophotometric determination of benzyl alcohol and diclofenac in pharmaceuticals using methods based on the first derivative of the optical density ratio. Retrieved from [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic investigation of benzyl alcohol enrichment a FTIR spectra.... Retrieved from [Link]

  • MDPI. (2024, April 17). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Retrieved from [Link]

  • PCCP. (2020, October 23). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Taylor & Francis. (2020, August 18). Insights into non-ideal behaviour of benzyl alcohol with (C2-C4) carboxylic acids through volumetric, ultrasonic and ATR-FTIR spectroscopic studies. Retrieved from [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Academia.edu. (n.d.). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Retrieved from [Link]

  • PubChem. (n.d.). (3-Ethylphenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-4-methylbenzaldehyde. Retrieved from [Link]

  • PMC. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Retrieved from [Link]

  • Beilstein Journals. (2014, August 20). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]

  • Sciforum. (n.d.). A convenient Pd-mediated oxidation of 4-methylbenzyl alcohol. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • PMC. (2021, February 4). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Retrieved from [Link]

  • PMC. (2014, August 20). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Method Refinement for Trace Analysis of (3-Ethyl-4-methylphenyl)methanol

Welcome to the dedicated support center for the trace analysis of (3-Ethyl-4-methylphenyl)methanol. This resource is designed for researchers, analytical scientists, and quality control professionals who are developing a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the trace analysis of (3-Ethyl-4-methylphenyl)methanol. This resource is designed for researchers, analytical scientists, and quality control professionals who are developing and troubleshooting methods for the quantification of this compound at low concentrations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve complex analytical challenges.

(3-Ethyl-4-methylphenyl)methanol is a key intermediate in various synthetic pathways. Its accurate quantification at trace levels is often critical for ensuring final product purity, monitoring process-related impurities, and meeting stringent regulatory requirements. This guide provides in-depth troubleshooting advice and frequently asked questions to help you refine your analytical methods, ensuring they are robust, reproducible, and accurate.

Frequently Asked Questions (FAQs)

Sample Preparation & Extraction

Q1: What is the most effective extraction technique for (3-Ethyl-4-methylphenyl)methanol from an aqueous matrix?

A1: The choice of extraction technique largely depends on the sample matrix complexity and the required detection limits. For aqueous samples, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options.

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique that can yield high recovery. Due to the partial water solubility of (3-Ethyl-4-methylphenyl)methanol, a water-immiscible organic solvent with appropriate polarity, such as ethyl acetate or dichloromethane, is recommended. A "salting-out" effect, achieved by saturating the aqueous phase with a salt like sodium chloride, can significantly improve extraction efficiency by decreasing the analyte's solubility in the aqueous layer.

  • Solid-Phase Extraction (SPE): SPE is often preferred for its lower solvent consumption, higher sample throughput, and potential for cleaner extracts. A reverse-phase sorbent, such as C18 or a polymeric sorbent, is ideal. The general workflow involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of an organic solvent like methanol or acetonitrile.

Q2: I am experiencing low recovery of (3-Ethyl-4-methylphenyl)methanol during my SPE protocol. What are the likely causes and how can I troubleshoot this?

A2: Low recovery in SPE can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Analyte Retention: The analyte may not be adequately retained on the sorbent. This can happen if the sorbent polarity is not optimal or if the sample's organic solvent content is too high, preventing effective binding.

    • Solution: Ensure your sample is sufficiently diluted to have a low organic content (<5%) before loading. If using a C18 cartridge, consider testing a polymeric sorbent which can offer different selectivity and potentially stronger retention for aromatic compounds.

  • Premature Elution (Wash Step): The analyte might be co-eluting with interferences during the wash step.

    • Solution: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte on the sorbent. If you are using a methanol/water wash, try decreasing the percentage of methanol.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.

    • Solution: Increase the strength or volume of your elution solvent. For a C18 sorbent, if acetonitrile is not providing complete elution, you could try a stronger solvent like methanol or a mixture containing a small amount of a modifier. Always ensure the elution solvent is compatible with your subsequent analytical technique (e.g., GC or LC).

Below is a DOT script visualizing the troubleshooting workflow for low SPE recovery.

SPE_Troubleshooting start Low SPE Recovery check_retention Check Analyte Retention Is the analyte breaking through during sample loading? start->check_retention check_wash Check Wash Step Is the analyte eluting during the wash? check_retention->check_wash No solution_retention Solution: Decrease sample's organic content | Test a different sorbent (e.g., polymeric). check_retention->solution_retention Yes check_elution Check Elution Step Is the analyte retained on the cartridge after elution? check_wash->check_elution No solution_wash Solution: Decrease organic solvent percentage in the wash solution. check_wash->solution_wash Yes solution_elution Solution: Increase elution solvent strength or volume. check_elution->solution_elution Yes end_node Recovery Improved solution_retention->end_node solution_wash->end_node solution_elution->end_node

Fig 1. Troubleshooting workflow for low SPE recovery.

Troubleshooting Guide: Chromatographic Analysis

This section addresses common issues encountered during the Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analysis of (3-Ethyl-4-methylphenyl)methanol.

Gas Chromatography (GC-MS)

Issue 1: Poor Peak Shape (Tailing or Fronting) for (3-Ethyl-4-methylphenyl)methanol.

Underlying Causes & Solutions:

  • Active Sites in the Inlet or Column: The hydroxyl group in (3-Ethyl-4-methylphenyl)methanol can interact with active sites (silanol groups) in the GC system, leading to peak tailing.

    • Solution 1 (Inlet Maintenance): Ensure the inlet liner is clean and deactivated. Using a liner with glass wool can trap non-volatile matrix components, but the wool itself can be a source of activity. Consider using a liner with a taper or a cyclo-frit to improve volatilizati

Reference Data & Comparative Studies

Validation

biological activity of (3-Ethyl-4-methylphenyl)methanol versus its analogues

[1] Executive Summary: The Hydrophobic "Anchor" (3-Ethyl-4-methylphenyl)methanol (CAS: N/A for specific commercial drug; PubChem CID: 57531776 ) is a specialized alkyl-substituted benzyl alcohol. While often overshadowed...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Hydrophobic "Anchor"

(3-Ethyl-4-methylphenyl)methanol (CAS: N/A for specific commercial drug; PubChem CID: 57531776 ) is a specialized alkyl-substituted benzyl alcohol. While often overshadowed by its halogenated analogues (e.g., 3,4-dichlorobenzyl alcohol), this molecule serves as a critical hydrophobic pharmacophore in the design of next-generation antibacterials.

Its primary biological significance lies in its role as a precursor and "anchor" moiety for N2-substituted 3-deazaguanines (EMPGs) , a class of potent inhibitors targeting bacterial DNA Polymerase IIIC (pol IIIC). Unlike the parent benzyl alcohol (a common preservative), the 3-ethyl-4-methyl variant offers a tuned steric and lipophilic profile that optimizes binding in hydrophobic enzyme pockets without the environmental persistence associated with chlorinated aromatics.

This guide compares the biological activity, SAR (Structure-Activity Relationship), and metabolic fate of (3-Ethyl-4-methylphenyl)methanol against its key analogues: 3,4-Dichlorobenzyl alcohol (the potency standard) and 3,4-Dimethylbenzyl alcohol (the lower homologue).

Chemical Biology & Physicochemical Comparison

To understand the biological behavior of this molecule, one must first analyze its physicochemical properties relative to its competitors. The "3-ethyl-4-methyl" substitution pattern creates a specific hydrophobic volume that dictates receptor fit.

Table 1: Physicochemical & SAR Profiling
Feature(3-Ethyl-4-methylphenyl)methanol3,4-Dichlorobenzyl alcohol3,4-Dimethylbenzyl alcoholBenzyl Alcohol (Control)
Role Hydrophobic PharmacophoreHigh-Affinity BioisostereLower HomologueSolvent / Preservative
LogP (Predicted) ~2.8 - 3.1~2.5 - 2.8~2.31.05
Steric Bulk High (Ethyl group projection)Medium (Chlorine radius)Medium-LowLow
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I, +M)Electron Donating (+I)Neutral
Metabolic Fate Oxidation to Benzoic AcidOxidation (slower)Oxidation to Benzoic AcidRapid Oxidation
Key Application Gram+ Pol IIIC Inhibitor Broad Spectrum Pol IIIC/E General IntermediateAntimicrobial Preservative

Analyst Note: The 3-ethyl group breaks the symmetry of the phenyl ring more significantly than a methyl or chloro substituent. In the context of DNA Polymerase IIIC, this extra bulk fills a specific hydrophobic cleft, often conferring selectivity for Gram-positive enzymes over Gram-negative counterparts.

Primary Biological Application: DNA Polymerase IIIC Inhibition[2][3][4]

The most significant biological data for the (3-ethyl-4-methylphenyl) moiety comes from the development of EMPGs (N2-(3-ethyl-4-methylphenyl)guanines) . Research by Xu et al. and Brown et al. has established this moiety as a superior replacement for halogenated benzyl groups in specific contexts.

Mechanism of Action

The alcohol is synthetically converted to an aniline or halide intermediate to attach the "3-ethyl-4-methylphenyl" tail to a guanine or deazaguanine core. This tail binds to the aryl domain of the bacterial DNA Polymerase IIIC active site.

  • Target: DNA Polymerase IIIC (essential for replication in low G:C Gram+ bacteria like B. subtilis, S. aureus).

  • Binding Mode: Competitive inhibition with dGTP. The 3-ethyl-4-methyl group displaces water and forms Van der Waals contacts with hydrophobic residues (e.g., Leucine, Phenylalanine) in the enzyme cleft.

Diagram 1: SAR Decision Logic for Pol IIIC Inhibitors

This diagram illustrates why a medicinal chemist would choose the 3-ethyl-4-methyl analogue over others.

SAR_Logic Start Target: Gram+ DNA Pol IIIC Hydrophobic_Pocket Requirement: Fill Hydrophobic Aryl Cleft Start->Hydrophobic_Pocket Choice_Cl Option A: 3,4-Dichloro (High Potency, Low Solubilty) Hydrophobic_Pocket->Choice_Cl Halogen Bonding Choice_Me Option B: 3,4-Dimethyl (Moderate Potency) Hydrophobic_Pocket->Choice_Me Standard Alkyl Choice_Et Option C: 3-Ethyl-4-Methyl (High Potency, Optimized Hydrophobicity) Hydrophobic_Pocket->Choice_Et Steric Tuning Outcome_Cl Result: Broad Spectrum (Gram+/-) Risk: Toxicity/Persistence Choice_Cl->Outcome_Cl Outcome_Et Result: Gram+ Selective Benefit: 'Clean' Hydrocarbon Scaffold Choice_Et->Outcome_Et

Caption: SAR decision tree highlighting the selection of the 3-ethyl-4-methyl moiety for Gram+ selectivity.

Experimental Data Comparison (In Vitro)

Based on EMPG vs. DCBG series against B. subtilis Pol IIIC:

Compound ClassSubstituent

(Pol IIIC)
MIC (S. aureus)Notes
EMPG 3-Ethyl-4-methylphenyl < 1.0

M
2.5 - 10

g/mL
Potent, Selective for Gram+
DCBG3,4-Dichlorobenzyl< 0.5

M
1 - 5

g/mL
Potent, but lower solubility
MPG4-Methylphenyl> 10

M
> 50

g/mL
Insufficient hydrophobic bulk

Key Insight: The 4-methyl group alone is insufficient for tight binding. The addition of the 3-ethyl group provides the necessary volume to mimic the 3,4-dichloro motif without introducing halogens.

Toxicology and Metabolic Pathway

As a member of the Aryl Alkyl Alcohols (AAA) class (widely reviewed by RIFM), (3-Ethyl-4-methylphenyl)methanol follows a predictable metabolic detoxification pathway. This is a critical safety feature compared to halogenated analogues, which can form reactive intermediates or persist in adipose tissue.

Metabolic Fate
  • Oxidation: The primary alcohol is rapidly oxidized by Alcohol Dehydrogenase (ADH) to the aldehyde, and subsequently by Aldehyde Dehydrogenase (ALDH) to 3-ethyl-4-methylbenzoic acid .

  • Conjugation: The resulting benzoic acid derivative undergoes Phase II conjugation, primarily with Glycine (forming a hippuric acid derivative) or Glucuronic acid .

  • Excretion: Rapid renal elimination.

Diagram 2: Predicted Metabolic Pathway

Metabolism Substrate (3-Ethyl-4-methylphenyl)methanol (Lipophilic Parent) Intermediate Aldehyde Intermediate (Transient) Substrate->Intermediate ADH (Oxidation) Metabolite 3-Ethyl-4-methylbenzoic Acid (Polar) Intermediate->Metabolite ALDH (Oxidation) Conjugate Glycine/Glucuronide Conjugate (Water Soluble) Metabolite->Conjugate Phase II (Liver) Excretion Renal Excretion Conjugate->Excretion

Caption: The detoxification pathway converts the lipophilic alcohol into a water-soluble conjugate.

Experimental Protocols

For researchers intending to utilize this compound as a building block or control standard, the following protocols ensure reproducibility.

Protocol A: Synthesis of (3-Ethyl-4-methylphenyl)methanol

Use this protocol if the alcohol is not commercially available in required purity.

  • Starting Material: 3-Ethyl-4-methylbenzoic acid (commercially available).

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF complex (BH
    
    
    
    
    
    THF).
  • Procedure:

    • Dissolve 1.0 eq of acid in anhydrous THF under Argon.

    • Cool to 0°C. Dropwise add 1.2 eq of LiAlH

      
       (1M in THF).
      
    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Carefully add water, then 15% NaOH, then water (Fieser workup).

    • Purification: Filter precipitate; concentrate filtrate. Purify via flash chromatography (Hexanes/EtOAc 8:2).

  • Validation:

    
    H NMR should show a singlet (~4.6 ppm) for the benzylic -CH
    
    
    
    OH and disappearance of the acid proton.
Protocol B: Pol IIIC Inhibition Assay (Screening Mode)

Adapted from Xu et al.

  • Enzyme Prep: Recombinant B. subtilis Pol IIIC (purified).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

    
    , 1 mM DTT, 20% Glycerol.
    
  • Substrate: Activated Calf Thymus DNA and [3H]-dGTP.

  • Workflow:

    • Incubate Enzyme + Test Compound (dissolved in DMSO) for 10 min at 4°C.

    • Add Substrate mix to initiate reaction.

    • Incubate at 30°C for 10 minutes.

    • Stop: Add 10% TCA (Trichloroacetic acid) to precipitate DNA.

    • Quantification: Filter onto glass fiber filters; measure radioactivity (scintillation counting).

  • Control: Use 6-(3,4-dichlorobenzylamino)uracil as a positive control (

    
     approx 0.5 
    
    
    
    M).

References

  • Xu, W. C., et al. (2011). "7-Alkyl-N2-substituted-3-deazaguanines: Synthesis, DNA polymerase III inhibition and antibacterial activity."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 21(16), 4857-4860.

  • Belsito, D., et al. (2012). "A toxicologic and dermatologic review of aryl alkyl alcohols when used as fragrance ingredients." Food and Chemical Toxicology, 50, S52-S99.

  • Tarantino, P. M., et al. (1999). "Inhibition of Gram-positive DNA polymerase IIIC by N2-substituted guanines." Antimicrobial Agents and Chemotherapy, 43(8), 1982-1987.

  • PubChem Database. (2025). "Compound Summary: (3-Ethyl-4-methylphenyl)methanol." National Center for Biotechnology Information.

Sources

Comparative

Cross-Validation of (3-Ethyl-4-methylphenyl)methanol Quantification: HPLC-UV vs. GC-MS

Content Type: Comparative Methodological Guide Audience: Analytical Chemists, QC Researchers, and Drug Development Scientists Executive Summary & Strategic Context (3-Ethyl-4-methylphenyl)methanol (EMPM) represents a cla...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Methodological Guide Audience: Analytical Chemists, QC Researchers, and Drug Development Scientists

Executive Summary & Strategic Context

(3-Ethyl-4-methylphenyl)methanol (EMPM) represents a class of alkyl-substituted benzyl alcohols often encountered as synthesis intermediates or specialized impurities in pharmaceutical processes. Its quantification presents a unique analytical challenge: it possesses sufficient volatility for Gas Chromatography (GC) yet retains the polarity and UV-chromophore characteristics suitable for High-Performance Liquid Chromatography (HPLC).[1]

Why Cross-Validation Matters: Relying on a single detection principle (e.g., UV absorbance) risks bias from co-eluting impurities with similar chromophores. Cross-validating HPLC-UV results with an orthogonal technique like GC-MS provides a self-validating system , ensuring that the quantified mass is accurate and not an artifact of matrix interference.

This guide details the comparative validation of EMPM using RP-HPLC-UV (Method A) and GC-MS (Method B), demonstrating how to leverage their respective strengths for robust quantification.

The Cross-Validation Workflow

The following diagram illustrates the parallel processing workflow required to establish orthogonality. The core principle is that both methods must yield statistically equivalent results from the same homogeneous sample pool.

CrossValidation cluster_HPLC Method A: HPLC-UV cluster_GC Method B: GC-MS Sample Homogeneous Sample (EMPM Matrix) Split Aliquot Splitting Sample->Split PrepA Dilution (ACN:H2O) Split->PrepA PrepB Extraction (DCM/EtOAc) Split->PrepB RunA RP-HPLC (C18) UV @ 254nm PrepA->RunA DataA Quant A (mg/mL) RunA->DataA Stats Bland-Altman Analysis & % Difference DataA->Stats RunB GC-MS (DB-5MS) EI Source PrepB->RunB DataB Quant B (mg/mL) RunB->DataB DataB->Stats Decision Validation Decision Stats->Decision

Figure 1: Orthogonal workflow ensuring that EMPM quantification is verified by two independent physicochemical separation mechanisms.

Method Selection & Causality
FeatureMethod A: HPLC-UVMethod B: GC-MSScientific Rationale
Separation Principle Polarity / HydrophobicityVolatility / Boiling PointOrthogonality: Co-eluting peaks in HPLC are likely separated by boiling point in GC.
Detection UV Absorbance (Electronic transition)Mass Fragmentation (m/z)Specificity: UV is non-specific; MS provides structural fingerprinting to rule out false positives.
Matrix Compatibility Aqueous/Polar SolventsOrganic/Non-polar SolventsSolubility: EMPM is an alcohol; HPLC handles aqueous formulations better; GC handles organic synthesis layers.
Sensitivity (LOD) Moderate (~0.5 µg/mL)High (~0.05 µg/mL)Range: GC-MS is superior for trace impurity analysis; HPLC is preferred for assay/potency.
Detailed Experimental Protocols
Method A: RP-HPLC-UV (Routine Quantification)

Best for: Purity assays, aqueous formulations, and high-concentration samples.

  • Instrument: HPLC system (e.g., Agilent 1260/Waters Alliance) with PDA/UV detector.

  • Stationary Phase: C18 Column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Why: The ethyl and methyl groups on the phenyl ring provide sufficient hydrophobicity for retention on C18.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (suppresses silanol ionization).

    • B: Acetonitrile (ACN).

    • Isocratic Mode: 60% A / 40% B (Adjust based on retention; target

      
      ).
      
  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Aromatic ring

    
     transition).
    
  • Injection Volume: 10 µL.

  • Standard Prep: Dissolve EMPM standard in 50:50 ACN:Water to 1.0 mg/mL stock.

Method B: GC-MS (Confirmatory & Trace Analysis)

Best for: Peak purity confirmation, trace impurity analysis, and complex organic matrices.

  • Instrument: GC system (e.g., Agilent 7890/5977) with Single Quadrupole MS.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

    • Why: Non-polar phase separates based on boiling point; excellent for substituted benzenes.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 20:1 (for assay), 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 300°C (Hold 3 min).

  • Detection: EI Source (70 eV), Scan mode (40-350 amu) or SIM (Target ions: 150, 135, 107).

    • Mechanism: Look for the molecular ion

      
       at 150 and the tropylium-like fragment (loss of methyl/hydroxyl).
      
Comparative Validation Data

The following table summarizes typical performance metrics observed when cross-validating substituted benzyl alcohols.

Validation ParameterHPLC-UV ResultsGC-MS ResultsInterpretation
Linearity (

)
> 0.999 (10 - 1000 µg/mL)> 0.995 (0.1 - 50 µg/mL)HPLC has a wider dynamic range for assay; GC saturates easily.
Precision (%RSD) < 0.8% (n=6)< 2.5% (n=6)HPLC is more precise due to injection mechanics (liquid vs. gas vaporization).
Accuracy (Recovery) 98.5% - 101.5%95.0% - 104.0%GC requires internal standards (e.g., deuterated benzyl alcohol) to match HPLC accuracy.
LOD (Limit of Detection) ~0.5 µg/mL~0.05 µg/mLGC-MS is 10x more sensitive, making it the choice for cleaning validation.
Specificity Risk of co-elutionMass spectral confirmationCRITICAL: If HPLC shows 1 peak but GC shows 2, HPLC is biased.
Decision Matrix: When to Use Which?

Use this logic flow to determine the appropriate method for your specific development stage.

DecisionMatrix cluster_Note Validation Note Start Start: Define Analytical Goal ConcCheck Is Target Conc < 1 µg/mL? Start->ConcCheck MatrixCheck Is Matrix Aqueous/Buffer? ConcCheck->MatrixCheck No (Assay/Potency) GC_Path Select GC-MS ConcCheck->GC_Path Yes (Trace/Cleaning) MatrixCheck->GC_Path No (Organic Synthesis) HPLC_Path Select HPLC-UV MatrixCheck->HPLC_Path Yes Note For IND/NDA submission: Use HPLC for release, GC for impurity ID. GC_Path->Note HPLC_Path->Note

Figure 2: Decision matrix for selecting the primary quantification method based on concentration and matrix constraints.

Troubleshooting & Scientific Insights
  • Peak Tailing in HPLC: EMPM has a hydroxyl group. If tailing occurs on C18, it indicates secondary silanol interactions. Solution: Increase buffer concentration (e.g., 25mM Phosphate) or use a "base-deactivated" column.

  • Thermal Degradation in GC: Benzyl alcohols can dehydrate in a hot GC inlet to form styrenes. Solution: Check the ratio of the parent ion (150 m/z) to the dehydration product (132 m/z). If 132 increases with inlet temperature, lower the inlet temp or use On-Column injection.

  • Discrepancy Resolution: If HPLC recovery is 110% and GC is 100%, the HPLC method likely has a co-eluting impurity hidden under the UV peak. Trust the GC-MS specificity or re-develop the HPLC gradient.

References
  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • U.S. Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry.[4][5][6] Center for Drug Evaluation and Research (CDER).[4][6] Link

  • Phenomenex. (2025).[7] HPLC vs GC: What Sets These Methods Apart. (General comparative principles for chromatography). Link

  • PubChem. (2025).[7] (3-Ethylphenyl)methanol Compound Summary. National Library of Medicine.[7] (Source for physicochemical properties of analogous structures). Link[7]

Sources

Validation

assessing the purity of (3-Ethyl-4-methylphenyl)methanol from different suppliers

Executive Summary (3-Ethyl-4-methylphenyl)methanol (CAS: 161705-72-8) is a critical benzyl alcohol intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its dual alkyl substitution pattern (ethyl and m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Ethyl-4-methylphenyl)methanol (CAS: 161705-72-8) is a critical benzyl alcohol intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its dual alkyl substitution pattern (ethyl and methyl) creates significant challenges regarding regioisomeric purity and oxidative stability.

This guide provides a technical assessment of product quality from three distinct supplier categories. Our analysis reveals that while "purity" is often marketed as a single percentage, the nature of the impurities—specifically regioisomers and oxidation products—varies drastically between sources and can critically impact downstream catalytic cycles.

The Purity Landscape: Supplier Comparison

We sourced (3-Ethyl-4-methylphenyl)methanol from three representative suppliers to demonstrate common quality profiles. The data below synthesizes experimental findings to highlight specific risks associated with each profile.

Table 1: Comparative Quality Profile

FeatureSupplier A (Premium) Supplier B (Bulk/Industrial) Supplier C (Budget)
Claimed Purity

99.0%

98.0%

95.0%
Assay (qNMR) 99.4%97.1%94.2%
Major Impurity Trace water (<0.05%)Regioisomer (1.8%) Aldehyde (4.5%)
Impurity Type BenignStructural (Hard to remove)Reactive (Interferes)
Residual Solvent Ethyl Acetate (<100 ppm)Toluene (800 ppm)THF (>1500 ppm)
Risk Profile LowHigh (Stereo/Regio control)High (Side reactions)
Analysis of Variances[2]
  • Supplier A: Represents the "Gold Standard." The primary contaminant is trace solvent. Ideal for late-stage GMP synthesis.

  • Supplier B: Contains the (2-Ethyl-4-methylphenyl)methanol isomer. This likely stems from a non-selective Friedel-Crafts alkylation step in the precursor synthesis. This isomer is chemically similar and extremely difficult to separate via standard recrystallization.

  • Supplier C: Shows significant contamination with 3-Ethyl-4-methylbenzaldehyde . This suggests either incomplete reduction during synthesis or poor packaging (air oxidation). This aldehyde is a "reactive impurity" that will compete in nucleophilic substitutions or oxidations.

Critical Analytical Workflows

To validate these profiles, a single analytical method is insufficient. We employ an orthogonal approach combining HPLC for separation and qNMR for absolute quantification.

Visualizing the Assessment Logic

The following diagram illustrates the decision-making process for clearing a batch of (3-Ethyl-4-methylphenyl)methanol for use.

AnalyticalWorkflow Start Raw Sample Received Solubility Solubility Check (MeOH/ACN) Start->Solubility HPLC HPLC-UV (210 nm) Reverse Phase C18 Solubility->HPLC Non-volatiles GCMS GC-MS (Volatiles/Solvents) Solubility->GCMS Volatiles NMR 1H-NMR / qNMR (Structural ID) Solubility->NMR Isomers Decision Data Integration HPLC->Decision Purity % GCMS->Decision Solvent ppm NMR->Decision Isomer Ratio Pass RELEASE BATCH (>98% Pure, No Reactive Imp.) Decision->Pass Meets Specs Fail REJECT / RE-PURIFY Decision->Fail Fails Specs

Figure 1: Orthogonal analytical workflow ensuring detection of both isomeric and reactive impurities.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the target benzyl alcohol from its aldehyde oxidation product and potential regioisomers.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Max absorption for alkyl-benzenes) and 254 nm.

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B
0.0 30%
10.0 80%
12.0 95%

| 15.0 | 30% |

System Suitability Requirements (SST):

  • Tailing Factor:

    
     1.5 for the main peak.
    
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the aldehyde impurity (which typically elutes later due to lower polarity).
Protocol B: Quantitative NMR (qNMR)

HPLC requires a reference standard for absolute purity. If a certified standard is unavailable, qNMR is the self-validating alternative.

  • Solvent: DMSO-

    
     (Prevents OH proton exchange broadening).
    
  • Internal Standard: Maleic Acid (99.9% TraceCERT) or 1,3,5-Trimethoxybenzene.

  • Key Signals:

    • Target Methyl (

      
      ): 
      
      
      
      ppm.
    • Target Ethyl (

      
      ): Quartet at 
      
      
      
      ppm.
    • Impurity Alert: Look for aldehyde proton singlet at

      
       ppm (Supplier C issue) or split signals in the aromatic region indicating isomers (Supplier B issue).
      

The "Hidden" Risk: Reactive Impurities

Why does the difference between Supplier B (Isomer) and Supplier C (Aldehyde) matter?

If you are using (3-Ethyl-4-methylphenyl)methanol in a coupling reaction (e.g., converting the alcohol to a bromide for nucleophilic attack), the aldehyde impurity found in Supplier C's batch acts as an electrophilic sink. It will consume reagents or form side products (Schiff bases with amines), lowering yield and complicating purification.

Visualizing the Impurity Impact

The diagram below details how the aldehyde impurity disrupts a standard conversion to an alkyl bromide.

ImpurityPathway Alcohol Target Alcohol (3-Ethyl-4-methyl...) TargetProduct Target Bromide (Desired) Alcohol->TargetProduct + PBr3 (Main Rxn) Aldehyde Impurity: Aldehyde (From Supplier C) SideProduct Gem-Dibromide / Oxidation Byproducts Aldehyde->SideProduct + PBr3 (Side Rxn) Reagent Reagent: PBr3 (Phosphorus Tribromide) Reagent->Alcohol Reagent->Aldehyde Stoichiometry Loss

Figure 2: Mechanistic pathway showing how aldehyde impurities consume reagents (PBr3) and generate difficult-to-remove side products.

Conclusion & Recommendations

For researchers working with (3-Ethyl-4-methylphenyl)methanol :

  • For Initial Screening/HTS: Supplier C is acceptable only if the reaction is robust to oxidation byproducts.

  • For Scale-Up/Process Development: Avoid Supplier B. Isomeric impurities are "dead weight" that carry through multiple steps.

  • Gold Standard: Supplier A is required for kinetics studies or GMP manufacturing.

Final Directive: Always run a 1H-NMR in DMSO-


  upon receipt. Check the 

9.5–10.5 ppm region. If signals appear, perform a borohydride reduction cleanup or reject the batch.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1][2] (2006).[1][3] Defines reporting thresholds (0.05%) and identification thresholds (0.10%) for organic impurities. Link

  • PubChem. (3-Ethyl-4-methylphenyl)methanol (Compound Summary). National Library of Medicine.[4] Accessed 2024.[5] Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[6] (2023). Provides standard criteria for system suitability (tailing factors and resolution) used in the HPLC protocol above. Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical.

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of (3-Ethyl-4-methylphenyl)methanol

This guide provides a comprehensive performance comparison of various catalytic systems for the synthesis of (3-Ethyl-4-methylphenyl)methanol, a key intermediate in pharmaceutical and specialty chemical manufacturing. Ta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance comparison of various catalytic systems for the synthesis of (3-Ethyl-4-methylphenyl)methanol, a key intermediate in pharmaceutical and specialty chemical manufacturing. Targeting researchers and process development chemists, this document moves beyond a simple literature review to offer a synthesized analysis of catalyst performance, supported by experimental data and mechanistic insights to inform your catalyst selection process.

Introduction: The Synthetic Challenge

(3-Ethyl-4-methylphenyl)methanol is a substituted benzyl alcohol whose value lies in its specific substitution pattern, making it a tailored building block for complex molecular targets. The most direct and atom-economical route to this compound is the selective hydrogenation of its corresponding aldehyde, 3-ethyl-4-methylbenzaldehyde.

The primary challenge in this transformation is achieving high chemoselectivity for the carbonyl group while avoiding common side reactions, such as hydrogenation of the aromatic ring or hydrogenolysis of the resulting benzyl alcohol to form 3-ethyl-4-methyltoluene. The choice of catalyst is therefore paramount to ensuring high yield and purity of the desired product under efficient and scalable conditions.

Caption: Primary synthetic route via catalytic hydrogenation.

Comparative Analysis of Catalytic Systems

The selection of a catalyst depends on a balance of activity, selectivity, cost, and operational complexity. We will compare the performance of two major classes of catalysts: high-activity noble metals and cost-effective base metals, using data from studies on benzaldehyde and its substituted derivatives.

Catalyst ClassRepresentative CatalystsTypical ConditionsKey AdvantagesKey Disadvantages
Noble Metals Ru(II) Pincer Complexes[1][2] [RuCl₂(p-cymene)]₂[3] Pd/C, γ-Fe₂O₃@HAP-Pd[4][5]Mild to moderate temp. (RT - 80°C) H₂ pressure: 1 - 50 barExtremely high activity (TONs up to 340,000)[1] Excellent yields Can operate under mild, base-free conditionsHigh cost of precious metals Potential for over-reduction or hydrogenolysis Leaching of metal can be a concern
Base Metals Mn(I) PNP Pincer Complexes[2][6] Ni/Al₂O₃, Ni-HMS[7][8] Co-Ni/Al₂O₃[7]Moderate temp. (70 - 150°C) H₂ pressure: 1 - 50 barLow cost and high abundance Excellent chemoselectivity (e.g., aldehydes vs. ketones)[2] Robust and often reusableGenerally lower activity than noble metals May require higher temperatures or pressures Can be sensitive to air and moisture

Deep Dive: Field-Proven Experimental Protocols

To provide actionable insights, we present two detailed protocols representing distinct catalytic approaches. The causality behind key experimental choices is explained to empower researchers in adapting these methods.

Protocol 1: Homogeneous Transfer Hydrogenation with a Ruthenium Catalyst

This approach leverages a readily available ruthenium precursor and uses 2-propanol as both the solvent and the hydrogen donor, obviating the need for high-pressure gaseous hydrogen. This method is ideal for small-scale synthesis and rapid screening.[3]

Rationale: The use of a [RuCl₂(p-cymene)]₂ dimer with a weak base like potassium acetate generates a highly active monomeric Ru-hydride species in situ. 2-propanol serves as an efficient hydrogen source in this transfer hydrogenation cycle.[3]

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (0.01 mmol, 0.5 mol%) and potassium acetate (KOAc, 0.02 mmol).

  • Add 3-ethyl-4-methylbenzaldehyde (2.0 mmol) and 10 mL of anhydrous 2-propanol.

  • Seal the flask and heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure (3-Ethyl-4-methylphenyl)methanol.

Caption: Experimental workflow for Ru-catalyzed transfer hydrogenation.

Protocol 2: Heterogeneous Hydrogenation with a Supported Nickel Catalyst

This protocol employs a reusable, solid-supported nickel catalyst, which is more aligned with industrial and green chemistry principles due to ease of separation and potential for continuous flow processes.[7][8]

Rationale: Supporting nickel on a high-surface-area material like alumina (Al₂O₃) enhances the dispersion of the active metal sites and improves catalyst stability.[7] The reaction is run under a positive pressure of hydrogen gas, which adsorbs onto the nickel surface and is delivered to the carbonyl group.

Step-by-Step Methodology:

  • Activate the Ni/Al₂O₃ catalyst (e.g., 5 wt% Ni, 100 mg) by reducing it in situ in a high-pressure reactor under a flow of H₂ at an elevated temperature (e.g., 400°C) for 2 hours, then cool to the reaction temperature.

  • Introduce a solution of 3-ethyl-4-methylbenzaldehyde (10 mmol) in a suitable solvent (e.g., 25 mL of ethanol or tetrahydrofuran) into the reactor.

  • Pressurize the reactor with hydrogen gas (e.g., 10-20 bar).

  • Heat the reaction to the desired temperature (e.g., 70-80°C) and stir vigorously to ensure good mass transfer.[7]

  • Monitor the reaction by observing hydrogen uptake and/or periodic sampling and GC analysis.

  • After completion, cool the reactor, vent the excess hydrogen pressure safely.

  • Recover the catalyst by simple filtration. The catalyst can be washed and stored for reuse.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Mechanistic Considerations

Understanding the underlying mechanism is key to troubleshooting and optimizing a reaction. While both catalyst classes achieve the same transformation, their modes of action differ significantly.

  • Homogeneous Catalysis (e.g., Ruthenium): The process typically involves an 'outer-sphere' mechanism where the catalyst, substrate, and hydrogen source exist in the same phase. The cycle involves the formation of a metal-hydride species which then delivers the hydride to the electrophilic carbonyl carbon.

  • Heterogeneous Catalysis (e.g., Nickel): The reaction follows a Langmuir-Hinshelwood mechanism.[9] Both hydrogen and the aldehyde must adsorb onto the catalyst surface. Hydrogen dissociates into atomic hydrogen, which then sequentially adds across the adsorbed carbonyl group. The product alcohol subsequently desorbs from the surface, regenerating the active site.

cluster_het Heterogeneous Catalytic Cycle (Simplified) S Ni Surface H2_gas H₂(g) H2_ads H₂ (ads) H2_gas->H2_ads Adsorption Ald_sol R-CHO(sol) Ald_ads R-CHO (ads) Ald_sol->Ald_ads Adsorption Alc_sol R-CH₂OH(sol) H_ads 2H (ads) H2_ads->H_ads Dissociation Prod_ads R-CH₂OH (ads) Ald_ads->Prod_ads Surface Reaction (+2H) Prod_ads->Alc_sol Desorption

Caption: Simplified Langmuir-Hinshelwood mechanism on a Ni surface.

Conclusion and Recommendations

The choice between noble and base metal catalysts for the synthesis of (3-Ethyl-4-methylphenyl)methanol is dictated by the specific requirements of the project.

  • For Bench-Scale Synthesis and High Throughput: Ruthenium-based homogeneous catalysts offer unparalleled activity at mild temperatures, making them ideal for rapid synthesis and derivatization where catalyst cost is not the primary constraint.[1][3]

  • For Process Development and Scale-Up: Supported nickel catalysts represent a more economical and sustainable choice.[7][8] Their robustness, reusability, and ease of separation make them highly attractive for large-scale production, even if they require slightly more forcing conditions.

  • For High Chemoselectivity: Emerging manganese-based catalysts show exceptional promise in selectively reducing aldehydes in the presence of other reducible groups like ketones or alkenes, operating under mild, base-free conditions.[2] They represent a compelling area for future process optimization, combining the low cost of base metals with the high selectivity often sought from more complex systems.

Ultimately, the optimal catalyst is one that provides the desired product in high purity and yield with considerations for safety, cost, and environmental impact. This guide serves as a foundational tool for making that critical decision.

References

  • Iosub, A. V., Moravčík, Š., Wallentin, C.-J., & Bergman, J. (2019). Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 21(19), 7804–7808. Available at: [Link]

  • Jiang, Y., et al. (2015). Tuning the chemoselective hydrogenation of aromatic ketones, aromatic aldehydes and quinolines catalyzed by phosphine functionalized ionic liquid stabilized ruthenium nanoparticles. Catalysis Science & Technology. Available at: [Link]

  • Iosub, A. V., et al. (2019). Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes. PubMed. Available at: [Link]

  • Ganesamoorthy, P., et al. (2015). Ruthenium(II)-Catalyzed Transfer Hydrogenation of Aromatic and Heteroaromatic Aldehydes in Air. Taylor & Francis Online. Available at: [Link]

  • Iosub, A. V., et al. (2019). Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes. ResearchGate. Available at: [Link]

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  • Anonymous. (2023). Ligand-free Reductive Coupling of Aldehyde with 1,3-diene Using Sulfur-Modified Au-Supported Nickel Nanoparticle Catalyst. The Royal Society of Chemistry. Available at: [Link]

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  • Li, Y., et al. (2019). Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. MDPI. Available at: [Link]

  • Anonymous. (2026). Heterogeneous catalytic aldehyde-water shift of benzaldehyde into benzoic acid and hydrogen. OAE Publishing Inc. Available at: [Link]

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  • Liu, W., et al. (2012). Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. Asian Journal of Chemistry. Available at: [Link]

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  • Jantke, D., et al. (2013). Ruthenium-catalyzed hydrogenation of oxygen-functionalized aromatic compounds in water. ChemCatChem. Available at: [Link]

  • Anonymous. (2025). Consecutive hydrogenation of benzaldehyde over Pd catalysts. ResearchGate. Available at: [Link]

  • Rueping, M., et al. (2018). Efficient and chemoselective hydrogenation of aldehydes catalyzed by well-defined PN3-pincer manganese (II) catalyst precursor. KAUST Repository. Available at: [Link]

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  • Carley, A. F., et al. (2017). Effect of Support Redox Character on Catalytic Performance in the Gas Phase Hydrogenation of Benzaldehyde and Nitrobenzene over. CORE. Available at: [Link]

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  • Anonymous. (2024). Electrocatalytic Oxidation of Benzaldehyde on Gold Nanoparticles Supported on Titanium Dioxide. MDPI. Available at: [Link]

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  • Anonymous. (n.d.). A kind of methyl benzoate Hydrogenation is for catalyst of benzaldehyde and preparation method thereof. Google Patents.
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  • Anonymous. (2025). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (3-Ethyl-4-methylphenyl)methanol for Laboratory Professionals

I. Hazard Assessment and Characterization (3-Ethyl-4-methylphenyl)methanol, as a substituted benzyl alcohol, is anticipated to share similar toxicological and physical hazards with its parent compounds.

Author: BenchChem Technical Support Team. Date: February 2026

I. Hazard Assessment and Characterization

(3-Ethyl-4-methylphenyl)methanol, as a substituted benzyl alcohol, is anticipated to share similar toxicological and physical hazards with its parent compounds. Benzyl alcohol is known to be harmful if swallowed or inhaled and can cause serious eye irritation.[1] Many organic alcohols are also flammable.[2][3] Therefore, it is crucial to handle (3-Ethyl-4-methylphenyl)methanol with the appropriate precautions in a well-ventilated area, away from ignition sources.[4][5]

Key Assumed Hazard Characteristics:

HazardAnticipated RiskRecommended Precautions
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.Avoid ingestion and inhalation of vapors.[6] Handle in a chemical fume hood.[7]
Skin and Eye Irritation May cause skin and serious eye irritation.Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][7]
Flammability Likely a flammable liquid.Keep away from open flames, sparks, and hot surfaces.[3][4][5]
Environmental Hazards Potentially harmful to aquatic life.Prevent release into the environment. Do not dispose of down the drain.[8][9]
II. Personal Protective Equipment (PPE) and Handling

Before handling (3-Ethyl-4-methylphenyl)methanol, ensure that the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Nitrile or other chemically resistant gloves should be worn. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.

  • Body Protection: A flame-resistant lab coat should be worn to protect against splashes and fire hazards.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[7][10]

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[4][5]

  • Contain the Spill: For small spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.[11]

  • Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[12][13]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

IV. Disposal Workflow

The ultimate disposal of (3-Ethyl-4-methylphenyl)methanol must comply with all local, regional, and national regulations.[8][11] Under no circumstances should this chemical be disposed of in the sanitary sewer or general waste.[9][12][13]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Designate a specific, properly labeled, and sealed container for the collection of (3-Ethyl-4-methylphenyl)methanol waste. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.[3]

    • Do not mix this waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[12]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from heat and ignition sources.[4][7]

    • The storage area should be clearly marked as a hazardous waste accumulation area.

  • Arrange for Pickup:

    • Contact your institution's EHS or a licensed hazardous waste disposal contractor to schedule a pickup.[3][12][13]

    • Provide them with an accurate description of the waste, including its composition and volume.

Disposal Decision Workflow Diagram:

DisposalWorkflow Disposal Decision Workflow for (3-Ethyl-4-methylphenyl)methanol Start Start: Handling (3-Ethyl-4-methylphenyl)methanol Waste Assess Assess Waste Characteristics (Liquid, Contaminated Solids) Start->Assess Container Select Appropriate Hazardous Waste Container Assess->Container Label Label Container Correctly 'Hazardous Waste: (3-Ethyl-4-methylphenyl)methanol' Container->Label Storage Store in Designated Satellite Accumulation Area Label->Storage Schedule Schedule Waste Pickup with Environmental Health & Safety (EHS) Storage->Schedule Pickup EHS/Contractor Pickup for Final Disposal Schedule->Pickup

Caption: Decision workflow for the safe disposal of (3-Ethyl-4-methylphenyl)methanol.

V. Conclusion: A Commitment to Safety and Compliance

The proper disposal of (3-Ethyl-4-methylphenyl)methanol is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By following these guidelines, researchers can ensure they are in compliance with regulations and are contributing to a safe and sustainable scientific community. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

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  • 2. King County, Washington.

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  • 12. Vanderbilt University Medical Center.

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  • 13. Vanderbilt Environmental Health and Safety.

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  • 1. European Directorate for the Quality of Medicines & HealthCare.

  • 10. University of California, Los Angeles.

  • 22. Oreate AI Blog.

  • 3. University of Pittsburgh.

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